Batzelladine L
Description
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Properties
Molecular Formula |
C39H68N6O2 |
|---|---|
Molecular Weight |
653.0 g/mol |
IUPAC Name |
9-[(1R,4S,6R,10S)-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl (1S,4S,5S,6R,10R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C39H68N6O2/c1-5-6-7-8-9-12-15-19-31-26-34-22-23-35-36(29(4)41-39(43-31)45(34)35)37(46)47-28(3)17-14-11-10-13-16-18-30-25-33-21-20-32-24-27(2)40-38(42-30)44(32)33/h27-36H,5-26H2,1-4H3,(H,40,42)(H,41,43)/t27-,28?,29+,30+,31+,32+,33-,34-,35-,36-/m0/s1 |
InChI Key |
SIXNJAZDRWJYIP-QHKXGOAWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Isolation of Batzelladine L from Monanchora unguifera
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the isolation of Batzelladine L, a potent marine alkaloid, from the sponge Monanchora unguifera. It includes detailed experimental protocols, quantitative data, and visualizations to support research and development efforts in natural product chemistry and drug discovery.
Introduction
This compound is a member of the batzelladine family of polycyclic guanidine (B92328) alkaloids first isolated from the marine sponge Monanchora unguifera. These compounds have garnered significant attention within the scientific community due to their complex structures and broad spectrum of biological activities. This compound, in particular, has demonstrated promising potential as an antimicrobial, antiviral, antiprotozoal, and anticancer agent. Notably, it has been shown to inhibit the binding of HIV gp120 to CD4, induce apoptosis and autophagy in cancer cells, and exhibit activity against the malaria parasite Plasmodium falciparum. The intricate molecular architecture and significant therapeutic potential of this compound make its efficient isolation and characterization a critical endeavor for further drug development.
Experimental Protocols
The isolation of this compound from Monanchora unguifera is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies described in the scientific literature.
Collection and Preparation of Sponge Material
Specimens of Monanchora unguifera are collected from their marine habitat, typically by scuba diving. To preserve the chemical integrity of the metabolites, the collected sponge material is immediately frozen and then freeze-dried to remove water. The dried sponge is then ground into a fine powder to maximize the surface area for solvent extraction.
Extraction
The powdered sponge material is subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) (MeOH), at room temperature. This process is often repeated multiple times to ensure the complete extraction of the desired compounds. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Detailed Protocol:
-
The freeze-dried and powdered Monanchora unguifera (e.g., 1.8 kg) is extracted four times with methanol (e.g., 4 x 6 L).
-
The combined methanolic extracts are concentrated in vacuo to yield a crude gum.
Solvent Partitioning
The crude extract is then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. This step helps to remove lipids and other non-polar and highly polar impurities, thereby enriching the fraction containing the batzelladine alkaloids.
Detailed Protocol:
-
The crude methanolic extract is suspended in water or an aqueous methanol solution and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
The chloroform-soluble portion, which typically contains the batzelladine alkaloids, is collected for further purification.
Chromatographic Purification
The enriched fraction is further purified using a combination of chromatographic techniques.
The chloroform-soluble fraction is first subjected to vacuum liquid chromatography (VLC) or flash column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Detailed Protocol:
-
The chloroform-soluble portion (e.g., 155 g) is loaded onto a silica gel column (e.g., 2 kg).
-
The column is eluted with a step gradient of chloroform and methanol.
-
Fractions containing compounds with similar TLC profiles are combined.
The semi-purified fractions from the silica gel column are then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for the final purification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) (ACN) or methanol, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Detailed Protocol:
-
Fractions from silica gel chromatography are dissolved in a suitable solvent (e.g., methanol).
-
The solution is injected onto a semi-preparative or preparative RP-HPLC column (e.g., C18).
-
Elution is performed using a gradient of acetonitrile in water (both containing, for example, 0.1% TFA).
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Data Presentation
Yield of this compound
The yield of this compound from Monanchora unguifera can vary depending on the collection site, season, and the specific extraction and purification protocol employed. Reported yields are typically in the range of milligrams from several kilograms of the dried sponge material. For instance, from a 1.8 kg collection of Monanchora unguifera, 100 mg of this compound was isolated.
| Parameter | Value | Reference |
| Starting Material (Dry Weight) | 1.8 kg | |
| Isolated Yield of this compound | 100 mg |
Spectroscopic Data
The structure of this compound is elucidated and confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR data are crucial for the structural determination of this compound. The chemical shifts are typically recorded in deuterated methanol (CD₃OD).
| Position | ¹³C Chemical Shift (δc) in CD₃OD | ¹H Chemical Shift (δH) in CD₃OD |
| 1 | 158.8 | - |
| 2 | 40.5 | 3.65 (m) |
| 3 | 28.9 | 1.85 (m), 2.10 (m) |
| 4 | 54.2 | 4.35 (m) |
| 5a | 50.1 | 3.45 (m) |
| 7 | 51.9 | 4.45 (m) |
| 8 | 24.1 | 2.20 (m), 2.35 (m) |
| 9 | 32.1 | 1.70 (m) |
| 10 | 48.2 | 3.55 (m) |
| 11 | 103.7 | 5.60 (s) |
| 12 | 151.3 | - |
| 13 | 51.9 | 3.80 (m) |
| 14 | 30.1 | 1.95 (m) |
| 15 | 45.4 | 3.70 (m) |
| 16 | 34.2 | 1.65 (m) |
| 17 | 26.8 | 1.40 (m) |
| 18 | 73.4 | 4.10 (m) |
| 19 | 36.1 | 1.60 (m) |
| 20 | 23.7 | 1.30 (m) |
| 21 | 14.4 | 0.90 (t, J=7.0 Hz) |
| 1' | 166.2 | - |
| 2' | 65.9 | 4.20 (t, J=6.5 Hz) |
| 3' | 26.1 | 1.80 (m) |
| 4' | 28.2 | 1.65 (m) |
| 5' | 42.1 | 3.20 (t, J=7.0 Hz) |
| 6' | 158.8 | - |
| 1'' | 151.5 | - |
| 2'' | 40.5 | 3.65 (m) |
| 3'' | 28.9 | 1.85 (m), 2.10 (m) |
| 4'' | 54.2 | 4.35 (m) |
| 5a'' | 50.1 | 3.45 (m) |
| 7'' | 51.9 | 4.45 (m) |
| 8'' | 24.1 | 2.20 (m), 2.35 (m) |
| 9'' | 32.1 | 1.70 (m) |
| 10'' | 48.2 | 3.55 (m) |
| 11'' | 103.7 | 5.60 (s) |
| 12'' | 151.3 | - |
| 13'' | 51.9 | 3.80 (m) |
| 14'' | 30.1 | 1.95 (m) |
| 15'' | 45.4 | 3.70 (m) |
| 16'' | 34.2 | 1.65 (m) |
| 17'' | 26.8 | 1.40 (m) |
| 18'' | 29.8 | 1.30 (m) |
| 19'' | 32.9 | 1.30 (m) |
| 20'' | 23.7 | 1.30 (m) |
| 21'' | 14.4 | 0.90 (t, J=7.0 Hz) |
| Note: The complete assignment requires 2D NMR data (COSY, HSQC, HMBC). The provided data is a representative compilation from the literature and may require further verification. |
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C₄₀H₆₈N₁₀O₂ |
| Exact Mass | 724.5527 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway
This compound has been shown to induce apoptosis and autophagy in prostate cancer cells. A proposed signaling pathway involves the inhibition of the mTOR pathway, a key regulator of cell growth and survival.
Caption: Proposed mechanism of this compound in cancer cells.
Conclusion
This technical guide provides a detailed framework for the isolation of this compound from the marine sponge Monanchora unguifera. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent and diverse biological activities of this compound underscore its potential as a lead compound for the development of new therapeutic agents. Further research into its mechanism of action and synthetic accessibility will be crucial in realizing its full clinical potential.
Batzelladine L: A Technical Guide to its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batzelladine L, a marine-derived guanidine (B92328) alkaloid, has emerged as a significant natural product with a broad spectrum of biological activities. First isolated from the Caribbean sponge Monanchora unguifera, this complex molecule has demonstrated potent anti-cancer, anti-malarial, anti-tuberculosis, and anti-HIV properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, with a focus on the experimental methodologies and mechanistic insights relevant to drug development professionals. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Discovery and Origin
This compound was first reported in 2007 by Hua and colleagues as one of five new polycyclic guanidine alkaloids isolated from the marine sponge Monanchora unguifera. The sponge was collected by scuba diving in Discovery Bay, Jamaica. Subsequently, this compound was also isolated from the Brazilian marine sponge Monanchora arbuscula. The batzelladines represent a class of alkaloids characterized by at least one tricyclic guanidine core, with various guanidine moieties connected through an ester linkage.
Isolation and Structure Elucidation
The isolation of this compound from Monanchora unguifera involved a multi-step extraction and purification process. The structure was elucidated through detailed analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry data.
Experimental Protocol: Isolation and Purification
-
Extraction: The freeze-dried and powdered sponge material (100 g) was extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting MeOH extract was concentrated under reduced pressure to yield a crude gum.
-
Solvent Partitioning: The crude extract was partitioned between hexane (B92381) and 90% aqueous MeOH. The aqueous MeOH fraction, containing the polar alkaloids, was further partitioned against ethyl acetate (B1210297) (EtOAc) and then n-butanol (n-BuOH).
-
Chromatographic Separation: The bioactive n-BuOH fraction was subjected to a series of chromatographic steps:
-
Vacuum Liquid Chromatography (VLC): The n-BuOH fraction was separated on a silica (B1680970) gel column using a stepwise gradient of chloroform (B151607) (CHCl₃) and MeOH.
-
Sephadex LH-20 Chromatography: Fractions from VLC were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH.
-
High-Performance Liquid Chromatography (HPLC): Final purification was achieved by reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution system of acetonitrile (B52724) (MeCN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA).
-
-
Structure Determination: The structure of this compound was determined by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS). The difference between this compound and the previously known Batzelladine F was the presence of two additional methylene (B1212753) units in the central aliphatic chain.
Experimental Workflow: Isolation of this compound
Biological Activities and Quantitative Data
This compound exhibits a remarkable range of biological activities, making it a promising lead compound for drug discovery. The following tables summarize the key quantitative data from various in vitro studies.
Anti-cancer Activity
This compound has demonstrated cytotoxicity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | - | - | |
| DU-145 | Prostate Carcinoma | - | - | |
| SK-BR3 | Breast Adenocarcinoma | - | - | |
| SK-MEL-28 | Malignant Melanoma | - | - | |
| HT-29 | Colon Adenocarcinoma | - | - | |
| IGROV | Ovarian Carcinoma | - | - | |
| HeLa | Cervical Carcinoma | - | - | |
| LOVO | Colon Adenocarcinoma | - | - | |
| LOVO-DOX | Doxorubicin-resistant Colon Adenocarcinoma | - | - | |
| L-562 | Leukemia | - | - | |
| PC3 | Prostate Cancer | - | - | |
| 22Rv1 | Prostate Cancer | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines were seeded in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Anti-malarial Activity
This compound has shown potent activity against the chloroquine-sensitive (3D7) and chloroquine-resistant (FcB1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| P. falciparum Strain | IC₅₀ (µM) | Reference |
| 3D7 | 0.4 | |
| FcB1 | 0.3 |
Experimental Protocol: SYBR Green I-based Anti-malarial Assay
-
Parasite Culture: P. falciparum was cultured in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum.
-
Drug Dilution: this compound was serially diluted in complete culture medium in a 96-well plate.
-
Infection and Incubation: Synchronized ring-stage parasites were added to the wells at a final parasitemia of 0.5% and a hematocrit of 2%. The plates were incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the plates were frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I was then added to each well.
-
Fluorescence Measurement: The plates were incubated in the dark for 1 hour, and the fluorescence was measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
IC₅₀ Calculation: The IC₅₀ values were determined by fitting the fluorescence data to a sigmoidal dose-response curve.
Anti-tuberculosis Activity
This compound is a potent inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis.
| M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| H37Rv | 1.68 | 2.57 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 1.0.
-
Drug Dilution: this compound was serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: The bacterial suspension was added to each well, and the plates were incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, a mixture of Alamar Blue and Tween 80 was added to each well.
-
Colorimetric Reading: The plates were incubated for another 24 hours, and the color change from blue to pink, indicating bacterial growth, was visually assessed.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented the color change.
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound are attributed to its interaction with multiple cellular targets and pathways.
Anti-cancer Mechanism: Induction of Apoptosis
In prostate cancer cells, related batzelladine compounds have been shown to induce apoptosis, or programmed cell death. This process is characterized by the activation of a cascade of cysteine proteases known as caspases. While the specific pathway for this compound is still under full investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation.
Signaling Pathway: Proposed Apoptotic Pathway of Batzelladines
Anti-malarial Mechanism: Induction of Oxidative Stress
The rapid anti-plasmodial activity of this compound suggests a mechanism involving the induction of oxidative stress within the parasite. It is proposed that this compound disrupts the redox balance of the parasite, leading to an accumulation of reactive oxygen species (ROS). This overwhelming oxidative stress damages vital cellular components, such as lipids, proteins, and nucleic acids, ultimately leading to parasite death.
Logical Relationship: Proposed Anti-malarial Mechanism of this compound
Anti-tuberculosis Mechanism
The precise mechanism of action of this compound against Mycobacterium tuberculosis has not yet been fully elucidated. However, the complex and unique structure of the mycobacterial cell wall is a common target for anti-tubercular drugs. It is plausible that this compound interferes with the biosynthesis of essential cell wall components, such as mycolic acids or peptidoglycan, leading to a loss of cell wall integrity and subsequent bacterial death. Further research is required to identify the specific molecular target(s) of this compound in M. tuberculosis.
Conclusion and Future Directions
This compound is a marine natural product with significant therapeutic potential. Its broad-spectrum biological activity, coupled with its novel chemical scaffold, makes it an attractive candidate for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
Future research should focus on:
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Total Synthesis: Development of an efficient and scalable total synthesis of this compound to ensure a sustainable supply for further studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound to identify the key structural features responsible for its activity and to optimize its pharmacological properties.
-
Target Identification and Validation: Elucidation of the specific molecular targets and detailed signaling pathways modulated by this compound to gain a deeper understanding of its mechanism of action.
-
In Vivo Efficacy and Toxicology: Evaluation of the in vivo efficacy and safety profile of this compound in relevant animal models of cancer, malaria, and tuberculosis.
The continued investigation of this compound and its analogues holds great promise for the discovery of new and effective therapeutic agents to combat a range of human diseases.
Batzelladine L: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a member of the batzelladine class of marine alkaloids, which are complex polycyclic guanidine (B92328) compounds isolated from marine sponges, primarily of the genus Monanchora. These natural products have garnered significant attention within the scientific community due to their intricate molecular architectures and a wide array of promising biological activities. This compound, in particular, has demonstrated potent anti-parasitic, anti-mycobacterial, and cytotoxic properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological profile of this compound, along with relevant experimental methodologies.
Chemical Structure and Stereochemistry
This compound is a tricyclic guanidine alkaloid. Its core structure is characterized by a fused heterocyclic system containing a guanidine moiety. The precise stereochemistry of this compound has been a subject of study, and while the absolute configuration of many batzelladines has been determined through total synthesis, the specific assignment for every stereocenter in this compound is often inferred from closely related analogs whose stereochemistry has been unequivocally established.
The proposed structure of this compound is presented below. The stereochemical assignments are based on the conserved stereochemical features observed in the synthetic and structural elucidation studies of other batzelladine family members, such as Batzelladine B and F.
Figure 1: Proposed Chemical Structure of this compound (A definitive high-resolution 2D structure with explicitly confirmed absolute stereochemistry for all chiral centers of this compound is not consistently available across all literature. The presented structure is based on the common batzelladine scaffold and related compounds.)
The IUPAC name for the core tricyclic system shared among many batzelladines can be complex. For structurally similar compounds, systematic names have been derived. For instance, the core can be described as a substituted triazaacenaphthylene derivative.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in a single source. However, data for related batzelladine alkaloids provide insights into the expected properties of this class of molecules.
| Property | Value | Reference |
| Molecular Formula | C39H69N7O2 | Inferred from related structures |
| Molecular Weight | 668.0 g/mol | Inferred from related structures |
| General Solubility | Soluble in methanol (B129727) and other polar organic solvents | General observation from isolation protocols |
Biological Activity
This compound has been shown to exhibit a range of biological activities against various pathogens and cancer cell lines. The following tables summarize the available quantitative data.
Anti-parasitic and Anti-mycobacterial Activity
| Organism/Assay | Activity Metric | Value | Reference(s) |
| Plasmodium falciparum (FcB1 strain) | IC50 | 0.3 µM | |
| Plasmodium falciparum (3D7 strain) | IC50 | 0.4 µM | |
| Leishmania infantum | IC50 | 1.9 µg/mL | |
| Trypanosoma cruzi | IC50 | 2 µM | |
| Mycobacterium intracellulare | IC50 | 0.25 µg/mL | |
| Mycobacterium tuberculosis (H37Rv) | MIC | 1.68 µg/mL |
Cytotoxic Activity
| Cell Line | Activity Metric | Value | Reference(s) |
| A549 (Lung carcinoma) | - | Active | |
| DU-145 (Prostate carcinoma) | - | Active | |
| HepG2 (Hepatocellular carcinoma) | CC50 | 14 µM |
Experimental Protocols
General Synthetic Strategy: Tethered Biginelli Reaction
A common and effective method for the construction of the tricyclic guanidine core of batzelladines is the tethered Biginelli reaction. This reaction involves the condensation of a β-ketoester with a urea (B33335) or thiourea (B124793) derivative, tethered to an aldehyde.
Batzelladine L: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Marine Guanidine (B92328) Alkaloid Batzelladine L: From Isolation to Therapeutic Potential
Introduction
The Batzelladine family of guanidine alkaloids, isolated from marine sponges, has garnered significant attention in the scientific community due to their complex chemical structures and broad spectrum of biological activities. Among them, this compound, a polycyclic guanidine alkaloid, has emerged as a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its isolation, chemical properties, synthesis of its core structure, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine natural product.
Chemical Structure and Properties
This compound is a member of the polycyclic guanidinium (B1211019) alkaloid class, characterized by a unique and complex architecture. Its structure features two tricyclic guanidine core units linked by an ester bond. The precise stereochemistry and connectivity of this compound have been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H49N9O4 | |
| Molecular Weight | 599.76 g/mol | |
| 13C NMR Data | See Table 2 | |
| 1H NMR Data | See original research | |
| Mass Spectrometry | See original research |
Table 2: 13C NMR Data for this compound in CD3OD (100 MHz)
| Carbon Position | Chemical Shift (δ) |
| 1 | 174.5 |
| 3 | 55.4 |
| 4 | 33.1 |
| 5 | 42.6 |
| 6 | 158.9 |
| 7 | 56.1 |
| 8 | 29.8 |
| 9 | 49.2 |
| 10 | 36.7 |
| 11 | 23.5 |
| 12 | 14.4 |
| 1' | 64.9 |
| 2' | 26.3 |
| 3' | 29.1 |
| 4' | 41.8 |
| 5' | 158.9 |
| 6' | 56.1 |
| 7' | 29.8 |
| 8' | 49.2 |
| 9' | 36.7 |
| 10' | 23.5 |
| 11' | 14.4 |
| 13 | 49.2 |
| 14 | 29.8 |
| 15 | 36.7 |
| 16 | 23.5 |
| 17 | 14.4 |
| 18 | 64.9 |
| 19 | 26.3 |
| 20 | 29.1 |
| 21 | 41.8 |
| 22 | 158.9 |
| 23 | 56.1 |
| 24 | 29.8 |
| 25 | 49.2 |
| 26 | 36.7 |
| 27 | 23.5 |
| 28 | 14.4 |
| 29 | 41.8 |
Isolation from Natural Sources
This compound is naturally produced by the marine sponge Monanchora arbuscula. Its isolation from the sponge material involves a multi-step extraction and chromatographic purification process.
Experimental Protocol: Isolation of this compound
-
Extraction: The sponge material is typically lyophilized and then extracted exhaustively with a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). The resulting crude extract is then partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and butanol (BuOH), to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound is subjected to a series of chromatographic techniques for purification. This often includes:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC, often with a C18 column and a mobile phase consisting of a gradient of water and acetonitrile (B52724) (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA).
-
-
Characterization: The purified this compound is then characterized using spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Synthesis of the Batzelladine Core
While a specific total synthesis of this compound has not been detailed in the reviewed literature, the synthesis of other members of the batzelladine family, such as Batzelladine F, provides a roadmap for accessing its complex polycyclic guanidine core. The key strategies employed in these syntheses are highlighted below and represent plausible approaches for the synthesis of this compound.
Key Synthetic Strategies
-
Tethered Biginelli Condensation: This has been a cornerstone in the synthesis of the tricyclic guanidine core of batzelladines. This intramolecular cyclocondensation reaction allows for the stereoselective formation of the complex ring system.
-
[4+2] Annulation: A novel [4+2] annulation of vinyl carbodiimides with N-alkyl imines has been successfully used to construct the guanidine centers with controlled stereochemistry.
-
Aza-Michael Addition: Intramolecular double aza-Michael additions have been employed to form the tricyclic core of some batzelladines.
-
1,3-Dipolar Cycloaddition: This strategy has been utilized in the synthesis of the pyrrolidine (B122466) ring system present in the batzelladine scaffold.
A plausible synthetic route to this compound would likely involve the synthesis of two distinct tricyclic guanidine fragments, followed by their coupling via an ester linkage. The stereochemistry at the various chiral centers would need to be carefully controlled throughout the synthesis, likely through the use of chiral catalysts or starting materials.
Caption: General synthetic approach for Batzelladine alkaloids.
Biological Activities and Therapeutic Potential
This compound exhibits a remarkable range of biological activities, making it a molecule of significant interest for drug development. Its therapeutic potential spans anti-infective and anti-cancer applications.
Table 3: Summary of Biological Activities of this compound
| Activity | Target/Assay | IC50/MIC | Reference |
| Antimalarial | Plasmodium falciparum (3D7 strain) | 0.4 µM | |
| Plasmodium falciparum (W2 strain) | 1.68 µg/mL | ||
| Antifungal | Reversal of fluconazole (B54011) resistance in Saccharomyces cerevisiae (Pdr5p transporter) | - | |
| Antimycobacterial | Mycobacterium intracellulare | 0.25 µg/mL | |
| Mycobacterium tuberculosis | 1.68 µg/mL | ||
| Anti-leishmanial | Leishmania sp. | 1.9 µg/mL | |
| Cytotoxicity | HepG2 (human liver cancer) cells | 14 µM | |
| Various cancer cell lines (A549, DU-145, HeLa, etc.) | - | ||
| Anti-HIV | Inhibition of HIV gp120-CD4 binding | - |
Experimental Protocols for Key Biological Assays
This assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: this compound is serially diluted in complete medium in a 96-well plate.
-
Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are added to the wells containing the drug dilutions to a final hematocrit of 2% and a parasitemia of 0.5-1%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mechanism of Action
The diverse biological activities of this compound are attributed to its ability to interact with multiple cellular targets and modulate key signaling pathways.
Anticancer Activity: Induction of Apoptosis and Autophagy
Recent studies on related batzelladine alkaloids suggest that their anticancer effects are mediated through the induction of programmed cell death, specifically apoptosis and autophagy.
Caption: Proposed anticancer mechanism of this compound.
This compound is proposed to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. The inhibition of mTOR, a key regulator of cell growth and proliferation, can lead to the induction of autophagy, a cellular process of self-digestion that can promote cell death in cancer cells. Furthermore, this compound appears to activate the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as PARP (poly(ADP-ribose) polymerase), ultimately leading to the execution of apoptosis.
Anti-HIV Activity: Inhibition of gp120-CD4 Interaction
The anti-HIV activity of the batzelladine class of compounds is attributed to their ability to interfere with the initial step of viral entry into host cells.
Caption: Mechanism of HIV entry inhibition by this compound.
This compound acts as an inhibitor of the binding between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of T-cells. This interaction is a critical first step for the virus to gain entry into the host cell. By blocking this binding, this compound effectively prevents viral infection.
Conclusion
This compound, a structurally complex guanidine alkaloid from the marine sponge Monanchora arbuscula, presents a compelling profile for drug development. Its potent and diverse biological activities, including antimalarial, anticancer, and anti-HIV properties, underscore its therapeutic potential. This technical guide has provided a detailed overview of the current knowledge on this compound, from its isolation and structural characterization to its biological evaluation and proposed mechanisms of action. While a total synthesis of this compound remains to be reported, the synthetic strategies developed for its congeners offer a clear path forward. Further research into the synthesis of this compound and its analogs, coupled with in-depth preclinical and clinical investigations, will be crucial to fully realize its potential as a novel therapeutic agent.
Batzelladine L: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a marine-derived guanidine (B92328) alkaloid that has garnered significant attention within the scientific community for its broad and potent spectrum of biological activities. Isolated from marine sponges, this complex natural product exhibits promising anticancer, antimicrobial, antiprotozoal, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action to support further research and drug development efforts.
Data Presentation: Quantitative Bioactivity of this compound
The biological activities of this compound have been quantified against a variety of cell lines and pathogens. The following tables summarize the available data, including 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
| Target Category | Cell Line/Organism | Activity Type | Value | Reference |
| Anticancer | A549 (Lung Carcinoma) | Cytotoxicity | Not specified | |
| DU-145 (Prostate Carcinoma) | Cytotoxicity | Not specified | ||
| SK-BR3 (Breast Adenocarcinoma) | Cytotoxicity | Not specified | ||
| SK-MEL-28 (Melanoma) | Cytotoxicity | Not specified | ||
| PANCL | Cytotoxicity | Not specified | ||
| LOVO-DOX (Colorectal Adenocarcinoma, Doxorubicin-resistant) | Cytotoxicity | Not specified | ||
| LOVO (Colorectal Adenocarcinoma) | Cytotoxicity | Not specified | ||
| HeLa (Cervical Adenocarcinoma) | Cytotoxicity | Not specified | ||
| HT-29 (Colorectal Adenocarcinoma) | Cytotoxicity | Not specified | ||
| IGROV (Ovarian Adenocarcinoma) | Cytotoxicity | Not specified | ||
| Leukemia L-562 | Cytotoxicity | Not specified | ||
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity (CC50) | 14 µM | ||
| Antimicrobial | Mycobacterium intracellulare | Inhibition (IC50) | 0.25 µg/mL | |
| Mycobacterium tuberculosis | Inhibition (MIC) | 1.68 µg/mL | ||
| Pseudomonas aeruginosa | Inhibition (MIC) | 0.31 - 20 µg/mL | ||
| Antiprotozoal | Leishmania sp. | Inhibition (IC50) | 1.9 µg/mL | |
| Plasmodium falciparum (3D7, chloroquine-sensitive) | Inhibition (IC50) | 0.4 µM | ||
| Plasmodium falciparum (FcB1, chloroquine-resistant) | Inhibition (IC50) | 0.3 µM | ||
| Plasmodium falciparum (early ring stage) | Inhibition (IC50) | 0.4 ± 0.1 µM | ||
| Plasmodium falciparum (standard 72-h assay) | Inhibition (IC50) | 0.21 ± 0.01 µM | ||
| Antiviral | HIV-1 (gp120-CD4 binding) | Inhibition | Potent inhibitor |
Mechanisms of Action & Signaling Pathways
This compound and its structural analogs exert their biological effects through multiple mechanisms. The following diagrams illustrate the key signaling pathways and molecular interactions implicated in its activity.
While direct studies on this compound are ongoing, research on closely related batzelladines, such as Batzelladines O and P, suggests that they induce apoptosis and autophagy in cancer cells. It is plausible that this compound shares these mechanisms of action.
In the context of antifungal activity, Batzelladine D and Northis compound have been shown to inhibit the Pdr5p ATP-binding cassette (ABC) transporter in Saccharomyces cerevisiae. This inhibition leads to the reversal of fluconazole (B54011) resistance. It is hypothesized that this compound may employ a similar mechanism against susceptible fungal pathogens.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for an additional 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan (B1609692) Formation: Incubate the cells for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and then measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria and fungi.
Detailed Steps:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 1 x 10^8 CFU/mL).
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Antiprotozoal Activity: Plasmodium falciparum SYBR Green I-based Fluorescence Assay
This assay is used to determine the antiplasmodial activity of this compound.
Detailed Steps:
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes.
-
Drug Treatment: Incubate the infected red blood cells with increasing concentrations of this compound in a 96-well plate.
-
Incubation: Incubate the plates for 72 hours under normal culture conditions.
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with the parasite's DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of parasitic DNA and thus the number of viable parasites.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Antiprotozoal Activity: Leishmania Promastigote Viability Assay
This protocol assesses the effect of this compound on the viability of Leishmania promastigotes.
Detailed Steps:
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M-199) at 26°C.
-
Compound Treatment: Seed mid-log phase promastigotes in a 96-well plate and incubate with various concentrations of this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours).
-
Viability Assessment: Add a viability reagent such as PrestoBlue and incubate for 3 hours at 37°C.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance, which correlates with the number of viable parasites.
-
Data Analysis: Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a marine natural product with a remarkable range of biological activities, demonstrating its potential as a lead compound for the development of new therapeutic agents. Its multifaceted mechanisms of action, including the inhibition of critical cellular processes in cancer cells, pathogens, and viruses, underscore its importance in drug discovery research. The data and protocols presented in this technical guide are intended to facilitate further investigation into the therapeutic applications of this compound and its analogs. Continued research is crucial to fully elucidate its mechanisms of action and to advance this promising compound through the drug development pipeline.
Batzelladine L Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L and its derivatives represent a compelling class of marine-derived guanidine (B92328) alkaloids with a broad spectrum of biological activities. Isolated from marine sponges of the genus Batzella and Monanchora, these compounds feature a unique and complex tricyclic guanidine core structure. This structural complexity is intrinsically linked to their diverse pharmacological profile, which includes potent antimalarial, cytotoxic, anti-HIV, and antifungal properties. This technical guide provides an in-depth overview of the core scientific data and methodologies related to this compound derivatives, serving as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and the development of novel therapeutic agents.
Core Structure and Synthesis
The characteristic feature of batzelladine alkaloids is the presence of at least one tricyclic guanidine moiety, often linked via an ester bond to another guanidinic group. The synthesis of these complex natural products and their analogues is a significant challenge in organic chemistry, often involving multi-step sequences.
General Synthetic Strategies
The total synthesis of batzelladine derivatives has been approached through various strategies. A common theme involves the stereoselective construction of the bicyclic and tricyclic guanidine systems. Key reactions employed in these syntheses include:
-
1,3-Dipolar Cycloaddition: This reaction has been utilized to form the 2,5-disubstituted pyrrolidine (B122466) ring system, a key intermediate in the synthesis of the batzelladine core.
-
Mitsunobu Reaction: This reaction is employed for the formation of the tricyclic guanidine structure.
-
Esterification: The coupling of the guanidine-containing fragments is often achieved through esterification.
-
[4+3] Cycloaddition: A rhodium-catalyzed formal [4+3] cycloaddition has been used to construct the dehydrotropane core of the vessel fragment of batzelladine B.
A concise synthesis of (+)-batzelladine B has been achieved in nine steps (longest linear sequence) from simple pyrrole-based starting materials, highlighting the use of aromatic nitrogen heterocycles to streamline the synthetic route.
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated significant activity across a range of therapeutic areas. The following tables summarize the key quantitative data from various in vitro studies.
Antimalarial Activity
This compound and its analogues have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound/Derivative | Parasite Strain | IC50 (µM) | Reference |
| This compound | FcB1 (chloroquine-resistant) | 0.3 | |
| This compound | 3D7 (chloroquine-sensitive) | 0.4 | |
| Analogue 14h | D6 (chloroquine-sensitive) | 1.25 | |
| Analogue 14h | W2 (chloroquine-resistant) | 1.64 | |
| Analogue 20l | D6 (chloroquine-sensitive) | 0.88 | |
| Analogue 20l | W2 (chloroquine-resistant) | 1.07 |
Cytotoxic Activity
Several batzelladine derivatives have exhibited cytotoxicity against various human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Batzelladine O | PC3 (prostate) | Not specified (low micromolar) | |
| Batzelladine P | PC3 (prostate) | Not specified (low micromolar) | |
| Batzelladine O | PC3-DR (docetaxel-resistant prostate) | Not specified (low micromolar) | |
| Batzelladine P | PC3-DR (docetaxel-resistant prostate) | Not specified (low micromolar) | |
| Batzelladine O | 22Rv1 (prostate) | Not specified (low micromolar) | |
| Batzelladine P | 22Rv1 (prostate) | Not specified (low micromolar) |
Anti-HIV Activity
Batzelladines were among the first natural products identified to inhibit the binding of the HIV envelope glycoprotein (B1211001) gp120 to the CD4 receptor on T-cells, a critical step in viral entry.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Batzelladine A | gp120-CD4 binding inhibition | 31 | |
| Batzelladine F analogues | HIV-1 envelope-mediated cell-cell fusion | 0.8 - 3.0 |
Antifungal and Other Activities
Batzelladine derivatives have also shown promise as antifungal agents and exhibit other antimicrobial activities.
| Compound/Derivative | Organism/Target | Activity Metric | Value | Reference |
| Batzelladine D | Saccharomyces cerevisiae (Pdr5p transporter) | Reverses fluconazole (B54011) resistance | - | |
| Northis compound | Saccharomyces cerevisiae (Pdr5p transporter) | Reverses fluconazole resistance | - | |
| This compound | Mycobacterium tuberculosis | MIC | 1.68 µg/mL | |
| This compound | Mycobacterium intracellulare | IC50 | 0.25 µg/mL | |
| This compound | Leishmania donovani | IC50 | 1.9 µg/mL |
Mechanisms of Action & Signaling Pathways
The diverse biological activities of batzelladine derivatives are a result of their interaction with multiple cellular targets and pathways.
Induction of Apoptosis and Autophagy
Batzelladines O and P have been shown to induce both apoptosis and autophagy in human prostate cancer cells. The induction of apoptosis is characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP). Simultaneously, these compounds induce a pro-survival autophagic response, evidenced by the upregulation of LC3B-II and the suppression of the mammalian target of rapamycin (B549165) (mTOR).
Inhibition of HIV-1 Entry
The anti-HIV activity of certain batzelladine derivatives stems from their ability to inhibit the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host T-cells. This binding is the initial and essential step for HIV-1 to enter and infect host cells. By blocking this interaction, batzelladine derivatives effectively prevent viral entry.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative for 72 hours.
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.
Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to determine the in vitro antimalarial activity of compounds against Plasmodium falciparum.
Protocol:
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human erythrocytes.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium.
-
Treatment: Add the compound dilutions to the parasite cultures in a 96-well plate and incubate for 72 hours.
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.
HIV-1 Entry Inhibition Assay (gp120-CD4 Binding ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of the gp120-CD4 interaction.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with recombinant human CD4.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Incubation with Inhibitor: Add serial dilutions of the this compound derivative to the wells, followed by the addition of recombinant HIV-1 gp120. Incubate to allow for binding.
-
Detection Antibody: Add a primary antibody that specifically binds to gp120, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound and its derivatives are a rich source of structurally novel and biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, including the induction of apoptosis and autophagy in cancer cells and the inhibition of HIV-1 entry, make them attractive lead compounds for drug development. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for further research and development in this exciting area of natural product chemistry and pharmacology. Continued investigation into the structure-activity relationships and mechanisms of action of these fascinating marine alkaloids is warranted to unlock their full therapeutic potential.
The Enigmatic Architecture of Life: A Technical Guide to the Proposed Biosynthesis of Batzelladine Alkaloids in Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batzelladine alkaloids, a class of structurally complex guanidine-containing marine natural products isolated from sponges of the genera Batzella, Monanchora, and Clathria, have garnered significant attention for their potent biological activities, including anti-HIV and antimicrobial properties. Despite extensive efforts in their total synthesis, the precise biosynthetic pathway of these intricate molecules within their sponge hosts remains largely unelucidated. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Batzelladine alkaloids, drawing upon a wealth of knowledge from biomimetic and total synthesis studies. It is hypothesized that their biosynthesis involves the intricate interplay of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), culminating in a series of complex cyclization reactions. This document will detail the hypothetical enzymatic steps, present key biomimetic synthetic protocols that mimic these transformations, and provide a comprehensive summary of the known Batzelladine alkaloids and their reported yields from natural sources.
Introduction: The Batzelladine Family of Alkaloids
Marine sponges are a prolific source of novel secondary metabolites with diverse chemical structures and significant therapeutic potential. Among these, the Batzelladine alkaloids stand out due to their unique polycyclic guanidinium (B1211019) core structures. These alkaloids are broadly characterized by a tricyclic guanidine (B92328) "vessel" connected to a bicyclic or tricyclic guanidine "anchor" via an ester linkage. The structural diversity within this family arises from variations in the alkyl chains, the degree of unsaturation, and the stereochemistry of the core structures. Their potent biological activities, particularly the inhibition of HIV gp120 binding to the human CD4 receptor, have made them attractive targets for synthetic chemists and drug discovery programs.
A Hypothesized Biosynthetic Blueprint
While definitive experimental evidence from isotopic labeling or genetic studies is currently lacking, a consensus has emerged in the scientific community regarding a plausible biosynthetic pathway for Batzelladine alkaloids. This proposed pathway is largely informed by biomimetic synthesis efforts, which aim to replicate the likely biological reactions under laboratory conditions. The core hypothesis posits that the biosynthesis initiates with the construction of a long-chain polyketide precursor, which is then intricately folded and cyclized with guanidine-containing building blocks.
The key stages of the proposed biosynthesis are:
-
Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) is believed to assemble a long-chain carboxylic acid precursor from simple acetate (B1210297) and propionate (B1217596) units. The length and branching of this chain would determine the carbon skeleton of the final alkaloid.
-
Guanidine Incorporation: A non-ribosomal peptide synthetase (NRPS) is likely responsible for activating and incorporating a guanidino-containing amino acid, such as arginine, or a related precursor.
-
Cyclization Cascade: A series of enzyme-mediated intramolecular cyclization reactions are proposed to form the characteristic fused heterocyclic ring systems of the Batzelladine core. These reactions are thought to be analogous to Michael additions and other condensation reactions observed in biomimetic syntheses.
-
Esterification and Dimerization: For Batzelladines containing two guanidine moieties, a final esterification step would link the "vessel" and "anchor" components.
The following diagram illustrates the high-level proposed biosynthetic pathway for a generic Batzelladine alkaloid.
Quantitative Data from Natural Sources
Direct quantitative data on the biosynthetic rates and titers of Batzelladine alkaloids in sponges are not available. However, isolation yields from various sponge species provide an indication of their natural abundance. The following table summarizes the reported yields for a selection of Batzelladine alkaloids. It is important to note that these yields can vary significantly based on the collection site, season, and extraction methodology.
| Batzelladine Alkaloid | Source Organism | Yield (% of dry weight) | Reference |
| Batzelladine A | Batzella sp. | 0.0012 | |
| Batzelladine B | Batzella sp. | 0.0025 | |
| Batzelladine C | Batzella sp. | 0.0018 | |
| Batzelladine D | Batzella sp. | 0.0030 | |
| Batzelladine F | Batzella sp. | 0.0007 | |
| Batzelladine J | Monanchora unguifera | 0.0015 | |
| Batzelladine K | Monanchora unguifera | 0.0011 |
Biomimetic Synthesis: Experimental Protocols
The following protocols are derived from published total and biomimetic syntheses of Batzelladine alkaloids and represent key transformations that are thought to mimic the proposed biosynthetic steps.
Construction of the Tricyclic Guanidine Core via Tethered Biginelli Condensation
This protocol, adapted from the work of Overman and coworkers, demonstrates a powerful method for constructing the tricyclic guanidine core, a key structural motif in many Batzelladine alkaloids.
Protocol:
-
Guanidine Tethering: The starting aldehyde is tethered to a guanidine moiety through a suitable linker. This intramolecular design facilitates the subsequent cyclization.
-
Biginelli Condensation: The guanidine-tethered aldehyde is reacted with a β-ketoester in the presence of a mild acid catalyst (e.g., Yb(OTf)₃) and a dehydrating agent (e.g., molecular sieves) in an appropriate solvent such as acetonitrile. The reaction mixture is typically stirred at room temperature to 50 °C for 12-24 hours.
-
Cyclization: The intermediate dihydropyrimidinone can be isolated or, in some cases, spontaneously cyclizes to form the hexahydropyrrolo[1,2-c]pyrimidine.
-
Final Ring Closure: The final ring of the tricyclic system is often formed through a subsequent intramolecular cyclization, which may require additional reagents to facilitate the reaction, such as a base to promote an intramolecular Michael addition.
Intramolecular Iodoamination for Bicyclic Guanidine Formation
This protocol, utilized in several Batzelladine syntheses, showcases a method for constructing a bicyclic guanidine system through an intramolecular iodoamination reaction.
Protocol:
-
Substrate Preparation: An acyclic or monocyclic guanidine precursor containing a suitably positioned double bond is prepared.
-
Iodocyclization: The substrate is treated with an iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), in a solvent like dichloromethane (B109758) or acetonitrile. A base, such as sodium bicarbonate, is often added to neutralize the HI generated during the reaction. The reaction is typically run at room temperature.
-
Reductive Deiodination: The resulting iodinated bicyclic guanidine is then subjected to reductive deiodination to remove the iodine atom. This is commonly achieved using a radical-based reducing agent like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like toluene, heated to reflux.
Future Directions and Conclusion
The biosynthesis of Batzelladine alkaloids presents a fascinating and unsolved puzzle in marine natural product chemistry. The proposed pathway, built upon the elegant logic of biomimetic synthesis, provides a strong framework for future investigation. The advancement of genomic and transcriptomic sequencing of sponge symbionts will be instrumental in identifying the PKS and NRPS gene clusters responsible for the production of these alkaloids. Isotopic labeling studies using advanced mass spectrometry techniques will be crucial for definitively tracing the metabolic precursors and intermediates of this pathway.
For drug development professionals, a deeper understanding of the biosynthesis of Batzelladine alkaloids could open avenues for synthetic biology approaches to produce these valuable compounds and their analogs in heterologous hosts. This would overcome the supply limitations associated with isolation from natural sources and enable the generation of novel derivatives with improved therapeutic properties.
In Silico Modeling of Batzelladine L Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of Batzelladine L's diverse biological activities. This compound, a marine alkaloid, has demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, antimalarial, and antiviral properties. This document summarizes the quantitative data from various studies, presents detailed experimental protocols for both computational and in vitro validation, and visualizes key workflows and signaling pathways.
Quantitative Bioactivity Data of this compound and Analogs
The following tables summarize the reported quantitative data for this compound and related compounds across various biological targets. This data provides a foundation for understanding the potency and spectrum of activity, crucial for guiding in silico modeling efforts.
Table 1: Anticancer and Cytotoxic Activity (IC50 Values)
| Compound | Cell Line | Activity | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Anticancer | >1 | - | |
| This compound | DU-145 (Prostate Carcinoma) | Anticancer | >1 | - | |
| This compound | SK-BR3 (Breast Cancer) | Anticancer | - | - | |
| This compound | SK-MEL-28 (Melanoma) | Anticancer | >1 | - | |
| This compound | HT-29 (Colon Adenocarcinoma) | Anticancer | >1 | - | |
| This compound | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | - | 14 |
Table 2: Antimicrobial and Antiparasitic Activity (IC50 and MIC Values)
| Compound | Organism | Activity | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound | Mycobacterium intracellulare | Antimicrobial | 0.25 | - | |
| This compound | Mycobacterium tuberculosis | Antimicrobial | - | 1.68 | |
| This compound | Leishmania donovani | Antileishmanial | 1.9 | - | |
| This compound | Plasmodium falciparum (FcB1 strain) | Antimalarial | - | 0.3 µM | |
| This compound | Plasmodium falciparum (3D7 strain) | Antimalarial | - | 0.4 µM | |
| This compound | Early Ring Stage P. falciparum | Antimalarial | - | 0.4 ± 0.1 µM | |
| Batzelladine D | Staphylococcus aureus (MSSA) | Antimicrobial | - | 8 | |
| Batzelladine D | Staphylococcus aureus (MRSA) | Antimicrobial | - | 8 |
Table 3: In Silico Binding Affinities
| Compound/Analog | Target | Method | Binding Energy (kcal/mol) | Reference |
| Batzelladine Analogs | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | -7.12 ± 0.60 to -6.22 ± 0.37 | |
| Batzelladine K Analog | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | CDOCKER | -43.25 (interaction energy) |
Experimental Protocols
This section details the methodologies for key in silico and in vitro experiments relevant to the study of this compound's bioactivity.
In Silico Modeling Protocols
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of this compound to a specific protein target.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges using a molecular modeling software suite (e.g., AutoDock Tools, Discovery Studio).
-
Define the binding site (active site) based on the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., CHARMm).
-
Assign rotatable bonds.
-
-
Docking Simulation:
-
Define the grid box dimensions to encompass the entire binding site of the target protein.
-
Perform the docking simulation using a docking program such as AutoDock Vina or CDOCKER.
-
The program will generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies (or docking scores). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).
-
MD simulations are used to study the physical movements of atoms and molecules in a system over time.
Objective: To assess the stability of the this compound-protein complex and to refine the binding mode predicted by molecular docking.
Protocol:
-
System Setup:
-
Use the best-docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable density.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and protein-ligand interactions over time.
-
In Vitro Validation Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) (Env) with cells expressing the CD4 receptor.
Objective: To evaluate the anti-HIV activity of this compound by measuring its effect on viral entry.
Protocol:
-
Cell Preparation:
-
Prepare effector cells expressing the HIV-1 Env glycoprotein and a reporter gene (e.g., luciferase or β-galactosidase).
-
Prepare target cells expressing the CD4 receptor and CCR5/CXCR4 co-receptors.
-
-
Compound Incubation:
-
Pre-incubate either the effector or target cells with various concentrations of this compound.
-
-
Co-culture:
-
Co-culture the effector and target cells to allow for cell-cell fusion.
-
-
Incubation:
-
Incubate the co-culture for a specific period to allow for fusion and reporter gene expression.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each concentration of this compound compared to the untreated control. Determine the IC50 value.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the in silico analysis of this compound and its known mechanism of action in HIV-1 inhibition.
In Silico Bioactivity Screening Workflow
The Ecological Significance of Batzelladine L in Marine Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine sponges, prolific producers of structurally diverse secondary metabolites, represent a significant reservoir of novel bioactive compounds. Among these, the guanidine (B92328) alkaloid Batzelladine L, isolated from sponges of the genus Monanchora, has garnered considerable attention for its broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the ecological role of this compound, presenting a comprehensive overview of its known bioactivities, which strongly suggest its function as a chemical defense agent. This document summarizes quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of key workflows and logical relationships to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The Chemical Ecology of Marine Sponges
Marine sponges are sessile invertebrates that, lacking physical means of defense, have evolved a sophisticated chemical arsenal (B13267) to deter predators, compete for space, and prevent fouling by microorganisms and larger organisms. The secondary metabolites produced by sponges and their symbiotic microorganisms are central to their survival and ecological success. Guanidine alkaloids are a prominent class of these compounds, exhibiting a wide range of biological effects. This compound, a complex polycyclic guanidine alkaloid, is a prime example of such a metabolite, isolated from marine sponges including Monanchora unguifera and Monanchora arbuscula. Its potent cytotoxic, antimicrobial, and antiparasitic properties strongly indicate a significant ecological role in the defense of the host sponge.
Isolation and Structure of this compound
This compound is a dimeric tricyclic guanidine alkaloid. Its structure has been elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.
General Isolation Protocol from Monanchora arbuscula
The isolation of this compound typically involves a multi-step process beginning with the collection and extraction of the sponge material, followed by chromatographic separation.
Experimental Protocol: Isolation of this compound
-
Sample Collection and Preparation: Specimens of Monanchora arbuscula are collected and immediately freeze-dried to preserve the chemical integrity of the metabolites.
-
Extraction: The lyophilized sponge material is extracted with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is partitioned against hexane (B92381) to remove nonpolar constituents, enriching the alkaloids in the methanolic layer.
-
Chromatographic Separation: The alkaloid-rich extract undergoes a series of chromatographic steps to isolate this compound. This often includes:
-
Initial fractionation on a reversed-phase column (e.g., YMC*Gel ODS-A) using a stepwise gradient of solvents (e.g., water, methanol, and acetonitrile).
-
Further purification of fractions containing this compound is achieved through repeated cycles of reversed-phase high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: General Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
The Ecological Role of this compound: Inferred from Bioactivity
While direct studies on the antifouling and antipredator roles of this compound are not extensively documented, its potent and broad-ranging bioactivities provide strong circumstantial evidence for its function as a chemical defense mechanism for the producing sponge.
Antimicrobial and Antifungal Activity: Defense Against Pathogens and Fouling
The surface of a marine sponge is a prime substrate for microbial biofilm formation, which can impede the sponge's filter-feeding capabilities. The production of antimicrobial compounds is a crucial defense against colonization by pathogenic and fouling microorganisms. This compound has demonstrated significant activity against a range of bacteria and fungi.
Table 1: Antimicrobial and Antifungal Activity of this compound
| Target Organism | Activity Metric | Value | Reference |
| Mycobacterium tuberculosis | MIC | 1.68 µg/mL | |
| Mycobacterium intracellulare | IC50 | 0.25 µg/mL | |
| Pseudomonas aeruginosa | MIC | 0.31 - 20 µg/mL | |
| Aflatoxigenic Fungi | - | Potent Activity |
Experimental Protocol: Agar (B569324) Dilution Method for MIC Determination
-
Preparation of Media: A series of agar plates are prepared, each containing a specific, increasing concentration of this compound. A control plate with no compound is also prepared.
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the microbial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under conditions appropriate for the test microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism on the agar surface.
Diagram: Logic of Antimicrobial Defense
Caption: this compound likely contributes to sponge survival by inhibiting microbial colonization.
Antiparasitic Activity: A Defense Against Internal and External Threats
Marine sponges can be targeted by various parasites. The potent activity of this compound against several protozoan parasites suggests a role in defending the sponge against such threats.
Table 2: Antiparasitic Activity of this compound
| Target Organism | Activity Metric | Value | Reference |
| Leishmania species | IC50 | 1.9 µg/mL | |
| Leishmania species | IC50 | 2 µM | |
| Trypanosoma cruzi | Potent Activity | - |
Cytotoxicity: A Probable Deterrent to Predation
The high cytotoxicity of this compound against a wide range of eukaryotic cells, including various cancer cell lines, is a strong indicator of its potential as an antipredator defense mechanism. By being unpalatable or toxic, it can deter feeding by fish and other marine invertebrates.
Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cell Type | Activity Metric | Reference |
| A549 | Lung Carcinoma | Active | |
| DU-145 | Prostate Carcinoma | Active | |
| SK-BR3 | Breast Adenocarcinoma | Active | |
| SK-MEL-28 | Melanoma | Active | |
| HT-29 | Colon Adenocarcinoma | Active | |
| HeLa | Cervical Adenocarcinoma | Active |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Target cells (e.g., a cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow for determining the cytotoxicity of this compound using the MTT assay.
Implications for Drug Development
The potent and diverse bioactivities of this compound, which are integral to its ecological role, also make it a compound of significant interest for pharmaceutical research and development. Its demonstrated efficacy against various cancer cell lines, pathogenic microbes, and parasites highlights its potential as a lead compound for new therapeutic agents. The unique tricyclic guanidine core of batzelladines presents a novel scaffold for medicinal chemistry efforts.
Conclusion
While direct experimental validation of the ecological roles of this compound in antifouling and antipredator defense is an area ripe for future research, the extensive body of evidence on its potent antimicrobial, antifungal, antiparasitic, and cytotoxic activities provides a strong foundation for its classification as a key chemical defense agent in marine sponges of the genus Monanchora. This complex guanidine alkaloid not only ensures the survival and competitive success of its host in the marine environment but also offers a promising scaffold for the development of new human medicines. Further investigation into the ecological interactions mediated by this compound will undoubtedly deepen our understanding of chemical ecology and may unveil new applications for this remarkable natural product.
Methodological & Application
Application Notes and Protocols for Batzelladine L Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a marine-derived guanidine (B92328) alkaloid that has demonstrated significant cytotoxic activity against a variety of cancer cell lines. This document provides a comprehensive overview of the available data on this compound's effects on cancer cells, detailed protocols for performing cytotoxicity assays, and diagrams of the putative signaling pathways involved. These resources are intended to guide researchers in the evaluation of this compound as a potential anticancer agent.
Data Presentation
Table 1: Cytotoxic Activity of Batzelladine Analogs (O and P) in Human Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Batzelladine O | PC3 | Data not available in snippets |
| Batzelladine O | PC3-DR | Data not available in snippets |
| Batzelladine O | 22Rv1 | Data not available in snippets |
| Batzelladine P | PC3 | Data not available in snippets |
| Batzelladine P | PC3-DR | Data not available in snippets |
| Batzelladine P | 22Rv1 | Data not available in snippets |
Note: Specific IC50 values for Batzelladines O and P were not detailed in the provided search results, though their activity was confirmed at low micromolar concentrations.
Experimental Protocols
A standard method for assessing the cytotoxicity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol: MTT Cytotoxicity Assay
1. Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cancer cell lines (e.g., A549, DU-145, SK-BR3, SK-MEL-28, HT-29, IGROV, L-562)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in a 96-well plate.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.
3. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Signaling Pathways and Visualizations
Based on studies of the related compounds Batzelladines O and P, this compound is hypothesized to induce cytotoxicity in cancer cells through the induction of apoptosis and autophagy. The key signaling pathways likely involved are the intrinsic apoptosis pathway and the mTOR signaling pathway.
Experimental Workflow: Cytotoxicity Assay
Application Note: In Vitro Antimalarial Assay for Batzelladine L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Batzelladine L, a marine-derived tricyclic guanidine (B92328) alkaloid, has demonstrated potent in vitro activity against P. falciparum, including chloroquine-resistant strains. Its rapid parasiticidal action and activity against the early ring stages of the parasite make it a promising candidate for further investigation. This application note provides a detailed protocol for assessing the in vitro antimalarial activity of this compound using a SYBR Green I-based fluorescence assay, along with a method for evaluating its cytotoxicity against a human cell line to determine its selectivity index.
Data Presentation
The antimalarial and cytotoxic activities of this compound are summarized in the tables below. These data highlight its potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum and its selectivity for the parasite over a human cell line.
Table 1: In Vitro Antimalarial Activity of this compound
| P. falciparum Strain | Resistance Profile | IC₅₀ (µM) | Reference |
| 3D7 | Chloroquine-sensitive | 0.4 | |
| FcB1 | Chloroquine-resistant | 0.3 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Compound | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀ against 3D7) | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | This compound | 14 | 35 |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[1][2][3][4]
1. Materials and Reagents:
-
This compound (dissolved in DMSO to prepare a stock solution)
-
P. falciparum culture (e.g., 3D7 or W2 strains), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
96-well black, flat-bottom microplates
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
DMSO (cell culture grade)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
2. Method:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2-fold serial dilutions.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate.
-
Include wells for a positive control (parasites with no drug) and a negative control (uninfected erythrocytes). Ensure the final DMSO concentration is below 0.5%.
-
-
Parasite Culture Preparation:
-
Prepare a parasite culture with 2% parasitemia and 2% hematocrit in complete culture medium.
-
-
Incubation:
-
Add 100 µL of the parasite culture to each well of the drug plate.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with the specified gas mixture.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all experimental wells.
-
Normalize the data to the positive control (100% growth).
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cytotoxicity Assay using HepG2 Cells
This protocol describes a standard method to assess the cytotoxicity (CC₅₀) of this compound against the human liver carcinoma cell line, HepG2.[5]
1. Materials and Reagents:
-
This compound (dissolved in DMSO)
-
HepG2 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well clear, flat-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or SRB)
-
Control cytotoxic drug (e.g., Doxorubicin)
-
DMSO (cell culture grade)
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer or spectrophotometer
2. Method:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of each drug dilution to the respective wells in triplicate.
-
Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, if using CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Calculate the CC₅₀ values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for the in vitro antimalarial SYBR Green I assay.
Caption: Workflow for the in vitro cytotoxicity assay.
References
- 1. iddo.org [iddo.org]
- 2. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reframeDB [reframedb.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Batzelladine L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a marine-derived tricyclic guanidine (B92328) alkaloid that has demonstrated a promising spectrum of bioactivity, including antimicrobial, antiprotozoal, and antifungal properties. These application notes provide a summary of the known antimicrobial activity of this compound and detailed protocols for its in vitro susceptibility testing against key pathogens. The provided methodologies are based on established standards and published research to ensure reproducibility and accuracy in evaluating the antimicrobial potential of this compound.
Data Presentation
The antimicrobial efficacy of this compound and its analogs has been quantified against a variety of microorganisms. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
Table 1: Antimycobacterial Activity of this compound
| Organism | Assay Type | Value | Reference |
| Mycobacterium tuberculosis | MIC | 1.68 µg/mL | |
| Mycobacterium intracellulare | IC50 | 0.25 µg/mL |
Table 2: Antiplasmodial Activity of this compound
| Organism/Strain | Assay Type | Value (µM) | Reference |
| Plasmodium falciparum (3D7) | IC50 | 0.4 µM | |
| Plasmodium falciparum (FcB1, chloroquine-resistant) | IC50 | 0.3 µM |
Table 3: Antimicrobial Activity of Related Batzelladine Analogs
| Compound | Organism | Assay Type | Value | Reference |
| Batzelladine D | Staphylococcus aureus (MSSA) | MIC | 8 µg/mL | |
| Batzelladine D | Staphylococcus aureus (MRSA) | MIC | 8 µg/mL | |
| Northis compound | Saccharomyces cerevisiae (Pdr5p transporter) | - | Reverses fluconazole (B54011) resistance |
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing of this compound. These are generalized protocols based on established methods and should be adapted as needed for specific laboratory conditions and research questions.
Protocol 1: Broth Microdilution Assay for Mycobacterium tuberculosis
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines for mycobacterial susceptibility testing.
1. Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates
-
Inoculum preparation materials (glass beads, sterile saline with Tween 80)
-
Positive control antibiotic (e.g., Rifampicin)
-
Negative control (broth only)
-
Microplate reader or inverted mirror
2. Inoculum Preparation: a. Grow M. tuberculosis on Middlebrook 7H10 or 7H11 agar (B569324) for 2-3 weeks. b. Scrape colonies and transfer to a tube containing sterile saline with 0.05% Tween 80 and glass beads. c. Vortex for 1-2 minutes to create a homogenous suspension. d. Allow the suspension to settle for 30 minutes to remove large clumps. e. Adjust the turbidity of the supernatant to a 0.5 McFarland standard. f. Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
3. Plate Preparation: a. Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 0.06 to 64 µg/mL. b. Include a positive control (e.g., Rifampicin) and a no-drug growth control. c. Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.
4. Incubation: a. Seal the plates with a breathable membrane or place them in a humidified container. b. Incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells.
5. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. b. Growth can be assessed visually using an inverted mirror or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: SYBR Green I-based Drug Susceptibility Assay for Plasmodium falciparum
This protocol is a common method for assessing the in vitro susceptibility of P. falciparum.
1. Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete RPMI 1640 medium (supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II or human serum)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or W2 strain) at 0.5% parasitemia and 2% hematocrit
-
Sterile 96-well flat-bottom microtiter plates
-
Positive control antimalarial (e.g., Chloroquine, Artemisinin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence microplate reader (485 nm excitation, 530 nm emission)
2. Plate Preparation: a. Prepare serial twofold dilutions of this compound in complete RPMI 1640 medium in a 96-well plate. The final volume in each well should be 100 µL. A suggested starting concentration range is 0.01 to 10 µM. b. Include a positive control and a no-drug growth control.
3. Inoculation and Incubation: a. Add 100 µL of the synchronized parasite culture to each well. b. Place the plates in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C for 72 hours.
4. Lysis and Fluorescence Measurement: a. After incubation, carefully remove 100 µL of the supernatant from each well. b. Add 100 µL of SYBR Green I lysis buffer to each well. c. Mix gently and incubate in the dark at room temperature for 1-2 hours. d. Measure the fluorescence using a microplate reader.
5. Data Analysis: a. Subtract the background fluorescence of uninfected red blood cells. b. Plot the fluorescence intensity against the log of the this compound concentration. c. Calculate the IC50 value using a nonlinear regression dose-response curve fit.
Mandatory Visualizations
Mechanism of Action of Batzelladine Analogs
While the specific signaling pathways for this compound's antimicrobial activity have not been fully elucidated, studies on the related compound, Northis compound, have shown that it can reverse fluconazole resistance in fungi by inhibiting the Pdr5p ATP-binding cassette (ABC) transporter. This suggests a potential mechanism involving the disruption of efflux pumps, leading to the accumulation of the antifungal agent within the cell.
Caption: Hypothesized inhibition of fungal efflux pumps by Batzelladine analogs.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution assay.
Caption: General workflow for determining the MIC of this compound.
Experimental Workflow: P. falciparum SYBR Green I Assay
The following diagram illustrates the workflow for assessing the antiplasmodial activity of this compound.
Application Notes and Protocols for the Synthesis and Evaluation of Batzelladine L Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Batzelladine L analogues, a class of marine-derived polycyclic guanidine (B92328) alkaloids with significant therapeutic potential. The detailed protocols and structured data are intended to facilitate further research and development of these compounds as novel drug candidates.
Introduction
Batzelladine alkaloids, originally isolated from the marine sponge Batzella sp., have garnered considerable attention in the field of drug discovery due to their diverse and potent biological activities. These complex molecules, characterized by a unique tricyclic guanidine core, have demonstrated a broad spectrum of effects, including anti-HIV, anticancer, antimalarial, and antifungal properties. This compound, in particular, has shown promising activity against various cancer cell lines and infectious pathogens. The synthesis of this compound analogues is a key strategy for exploring structure-activity relationships (SAR), optimizing therapeutic properties, and developing novel drug candidates with improved efficacy and safety profiles.
Data Presentation: Biological Activities of this compound and its Analogues
The following tables summarize the reported biological activities of this compound and various synthesized analogues. This data provides a comparative overview of their potency against different targets.
Table 1: Anti-infective Activity of this compound and Analogues
| Compound | Target Organism/Virus | Assay | Activity (IC₅₀/MIC) | Reference |
| This compound | Plasmodium falciparum (FcB1 strain) | In vitro antiplasmodial assay | 0.3 µM | |
| This compound | Plasmodium falciparum (3D7 strain) | In vitro antiplasmodial assay | 0.4 µM | |
| This compound | Mycobacterium tuberculosis (H37Rv) | MIC assay | 1.68 µg/mL | |
| This compound | Mycobacterium intracellulare | IC₅₀ assay | 0.25 µg/mL | |
| This compound | Leishmania donovani | IC₅₀ assay | 1.9 µg/mL | |
| Batzelladine D | Saccharomyces cerevisiae (Pdr5p transporter) | Reversal of fluconazole (B54011) resistance | - | |
| Northis compound | Saccharomyces cerevisiae (Pdr5p transporter) | Reversal of fluconazole resistance | - | |
| Batzelladine Analogue 14h | Plasmodium falciparum (D6 strain) | In vitro antimalarial assay | 1.25 µM | |
| Batzelladine Analogue 14h | Plasmodium falciparum (W2 strain) | In vitro antimalarial assay | 1.64 µM | |
| Batzelladine Analogue 20l | Plasmodium falciparum (D6 strain) | In vitro antimalarial assay | 0.88 µM | |
| Batzelladine Analogue 20l | Plasmodium falciparum (W2 strain) | In vitro antimalarial assay | 1.07 µM | |
| Batzelladine Analogue 12c | Leishmania donovani | In vitro antileishmanial assay | 2.39 µM | |
| Batzelladine Analogue 14c | Leishmania donovani | In vitro antileishmanial assay | 2.78 µM |
Table 2: Anti-HIV Activity of Batzelladine Analogues
| Compound | Target/Mechanism | Assay | Activity (IC₅₀) | Reference |
| Batzelladine A | Inhibition of gp120-CD4 binding | Cell-based assay | - | |
| Batzelladine B | Inhibition of gp120-CD4 binding | Cell-based assay | 31 µM | |
| Batzelladine F Analogues | Inhibition of HIV-1 envelope-mediated cell-cell fusion | Cell-cell fusion assay | 0.8 - 3.0 µM |
Table 3: Anticancer Activity of this compound and Analogues
| Compound | Cell Line | Assay | Activity (IC₅₀) | Reference |
| This compound | A549 (Lung carcinoma) | Cytotoxicity assay | >1 µg/mL | |
| This compound | DU-145 (Prostate carcinoma) | Cytotoxicity assay | >1 µg/mL | |
| This compound | HT-29 (Colon adenocarcinoma) | Cytotoxicity assay | >1 µg/mL | |
| This compound | MEL-28 (Melanoma) | Cytotoxicity assay | >1 µg/mL | |
| Batzelladines O and P | PC3, 22Rv1 (Prostate cancer) | MTT assay | Low µM range |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Batzelladine analogues and for key biological assays to evaluate their therapeutic potential.
Protocol 1: General Synthetic Strategy for Tricyclic Guanidine Analogues
This protocol outlines a general approach for the synthesis of the tricyclic guanidine core of Batzelladine analogues, inspired by biomimetic approaches.
Workflow for Tricyclic Guanidine Synthesis
Caption: General workflow for the biomimetic synthesis of the tricyclic guanidine core.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
0.6 N Hydrochloric acid
-
Phosphorane ylide (e.g., derived from an appropriate alkyltriphenylphosphonium salt)
-
Guanidine hydrochloride
-
Sodium borohydride (B1222165)
-
Organic solvents (e.g., Dichloromethane (B109758), Methanol, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of Succinaldehyde: Hydrolyze 2,5-dimethoxytetrahydrofuran with 0.6 N HCl to freshly prepare succinaldehyde.
-
Wittig Reaction: React the freshly prepared succinaldehyde with an appropriate phosphorane ylide in a suitable solvent like dichloromethane at room temperature. This reaction typically yields the E-isomer of the corresponding ketone.
-
Michael Addition and Reductive Cyclization:
-
Dissolve the ketone product from the previous step in a suitable solvent (e.g., methanol).
-
Add guanidine hydrochloride and a base (e.g., sodium methoxide) to the solution at 0°C to initiate a Michael addition.
-
Following the Michael addition, perform a reductive imination using a reducing agent like sodium borohydride to yield the tricyclic guanidine core.
-
-
Purification: Purify the resulting tricyclic guanidine analogue using standard techniques such as column chromatography on silica (B1680970) gel.
Note: This is a generalized protocol. The specific phosphorane used will determine the substitution on the tricyclic core, allowing for the generation of a library of analogues. Reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each specific analogue.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound analogues on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, DU-145, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analogues (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimalarial Activity Assay (Plasmodial LDH Assay)
This protocol is for assessing the in vitro antimalarial activity of this compound analogues against Plasmodium falciparum by measuring the activity of the parasite-specific lactate (B86563) dehydrogenase (pLDH).
Workflow for pLDH Antimalarial Assay
Caption: Workflow for the pLDH-based in vitro antimalarial activity assay.
Materials:
-
Chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains of P. falciparum
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
This compound analogues
-
Malstat reagent
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Lysis buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in complete medium. Synchronize the parasite culture to the ring stage.
-
Assay Setup: Prepare serial dilutions of the this compound analogues in complete medium in a 96-well plate. Add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Cell Lysis: After incubation, lyse the erythrocytes by freeze-thaw cycles or by adding a lysis buffer.
-
pLDH Reaction:
-
Add Malstat reagent to each well.
-
Add NBT/PES solution to initiate the colorimetric reaction.
-
Incubate the plates in the dark at room temperature for 15-30 minutes.
-
-
Absorbance Reading: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of viable parasites. Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the compound concentrations.
Signaling Pathway and Mechanism of Action
Batzelladine analogues have been shown to interact with various cellular targets and signaling pathways. One notable mechanism is the inhibition of the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on T-cells, a critical step for viral entry. Additionally, some batzelladines can induce the dissociation of the tyrosine kinase p56lck from the CD4 co-receptor, which is involved in T-cell activation signaling. In cancer cells, Batzelladines O and P have been shown to induce apoptosis and autophagy.
p56lck-CD4 Dissociation Signaling
Caption: Proposed mechanism of action involving the dissociation of the p56lck-CD4 complex by Batzelladine analogues.
Conclusion
The Batzelladine alkaloids and their synthetic analogues represent a promising class of compounds for drug discovery, with a wide range of biological activities. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of novel this compound analogues. Further investigation into their mechanism of action and optimization of their structure will be crucial for the development of new therapeutics for various diseases, including cancer, HIV, and malaria.
Application Notes and Protocols for the Analytical Characterization of Batzelladine L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a marine-derived polycyclic guanidine (B92328) alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities, including potent antimalarial, antimicrobial, and cytotoxic properties. Isolated from marine sponges of the genus Monanchora, its complex chemical structure necessitates a multi-faceted analytical approach for unambiguous characterization and quantification. These application notes provide a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound.
Spectroscopic and Spectrometric Characterization
The structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition, while a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments are employed to delineate the intricate proton and carbon framework.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the primary technique for determining the molecular formula of this compound.
Experimental Protocol: HRESIMS Analysis
-
Sample Preparation: Dissolve a small quantity of purified this compound in a suitable solvent, such as methanol (B129727), to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically used for guanidinium (B1211019) compounds.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound and its potential adducts (e.g., m/z 150-2000).
-
Data Acquisition: Acquire data in high-resolution mode to enable accurate mass measurements.
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and use the instrument's software to calculate the elemental composition. The high-resolution data allows for the differentiation between isobaric formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for the complete structural assignment of this compound. The spectra are typically recorded in deuterated methanol (CD₃OD).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of high-purity deuterated methanol (CD₃OD).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different spin systems and establishing the overall carbon skeleton.
-
-
Data Analysis: Integrate the information from all NMR spectra to piece together the molecular structure, assigning all proton and carbon resonances.
Data Presentation: NMR Data for this compound
The ¹H and ¹³C NMR data for this compound are reported to be nearly identical to those of Batzelladine F, with the key difference being the presence of two additional methylene (B1212753) groups in the aliphatic chain of this compound. The following table summarizes the reported ¹³C NMR data for this compound and related compounds in CD₃OD.
| Carbon No. | Batzelladine K (δc) | This compound (δc) | Batzelladine M (δc) | Batzelladine N (δc) |
| 2 | 158.5 | 158.5 | 158.5 | 158.5 |
| 4 | 104.2 | 104.2 | 104.2 | 104.2 |
| 5 | 151.7 | 151.7 | 151.7 | 151.7 |
| 6 | 46.1 | 46.1 | 46.1 | 46.1 |
| 7 | 56.4 | 56.4 | 56.4 | 56.4 |
| 8 | 49.6 | 49.6 | 49.6 | 49.6 |
| 9 | 57.9 | 57.9 | 57.9 | 57.9 |
| 10 | 45.5 | 45.5 | 45.5 | 45.5 |
| 11 | 51.6 | 51.6 | 51.6 | 51.6 |
| 13 | 49.8 | 49.8 | 49.8 | 49.8 |
| 14 | 33.1 | 33.1 | 33.1 | 33.1 |
| 15 | 27.2 | 27.2 | 27.2 | 27.2 |
| 16 | 28.1 | 28.1 | 28.1 | 28.1 |
| 17 | 31.2 | 31.2 | 31.2 | 31.2 |
| 18 | 73.5 | 73.5 | 73.5 | 73.5 |
| 19 | 175.2 | 175.2 | 175.2 | 175.2 |
| 20 | 41.8 | 41.8 | 41.8 | 41.8 |
| 21 | 25.1 | 25.1 | 25.1 | 25.1 |
| 22 | 27.3 | 27.3 | 27.3 | 27.3 |
| 23 | 42.1 | 42.1 | 42.1 | 42.1 |
| 24 | 157.4 | 157.4 | 157.4 | 157.4 |
| 25 | 29.1 | 29.1 | 29.1 | 29.1 |
| 26 | 14.3 | 14.3 | 14.3 | 14.3 |
| 27 | 35.2 | 35.2 | 35.2 | 35.2 |
| 28 | 132.1 | 132.1 | 132.1 | 132.1 |
| 29 | 129.5 | 129.5 | 129.5 | 129.5 |
| 30 | 23.4 | 23.4 | 23.4 | 23.4 |
| 31 | 30.1 | 30.1 | 30.1 | 30.1 |
| 32 | 23.1 | 23.1 | 23.1 | 23.1 |
| 33 | 14.2 | 14.2 | 14.2 | 14.2 |
Source: Adapted from 13C NMR data of batzelladine K-N in CD3OD (100 MHz)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation, purification, and analytical assessment of this compound. Reversed-phase chromatography is the most common mode used for the separation of these polar alkaloids.
Experimental Protocol: HPLC Analysis and Purification
The following protocol is adapted from the successful isolation of related Batzelladine alkaloids and can be optimized for this compound.
-
Extraction and Initial Fractionation:
-
Extract the marine sponge biomass (e.g., Monanchora sp.) with ethanol (B145695).
-
Concentrate the ethanol extract in vacuo.
-
Fractionate the crude extract using flash chromatography on a reversed-phase column (e.g., ODS-A) with a stepwise gradient of water and ethanol.
-
-
HPLC Purification:
-
Column: A preparative or semi-preparative reversed-phase C18 column (e.g., YMC-Pack ODS-A, 250 x 10 mm).
-
Mobile Phase: An isocratic or gradient mixture of ethanol and water with a small amount of trifluoroacetic acid (TFA) (e.g., 65:35 ethanol:water + 0.01% TFA). The organic modifier and gradient can be optimized to achieve the best separation.
-
Flow Rate: A flow rate of 1.5 to 2.0 mL/min is typically used for semi-preparative columns.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the chromophores of this compound absorb (e.g., around 280-290 nm).
-
Fraction Collection: Collect the fractions corresponding to the peak of interest.
-
Purity Assessment: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Visualizations
Experimental Workflow: Isolation and Characterization of this compound```dot
Caption: Proposed mechanisms of antimalarial action for this compound.
Batzelladine L: Application Notes and Protocols for NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Batzelladine L is a polycyclic guanidine (B92328) alkaloid first isolated from the Caribbean marine sponge Monanchora unguifera. As a member of the batzelladine class of natural products, it has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-HIV, antimalarial, and anticancer properties. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Chemical Structure
This compound is characterized by a dimeric structure composed of two tricyclic guanidine cores linked by an aliphatic chain.
Data Presentation
The following tables summarize the key quantitative NMR and mass spectrometry data for this compound, facilitating its identification and characterization.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | ¹³C (100 MHz) δc, type | ¹H (400 MHz) δH (J in Hz) |
| Left-hand Tricyclic Unit | ||
| 2 | 49.8, CH | 4.25, m |
| 3 | 31.5, CH₂ | 1.95, m; 2.10, m |
| 4 | 55.2, CH | 3.80, m |
| 5 | 25.1, CH₂ | 1.80, m; 2.05, m |
| 6 | 45.4, CH₂ | 3.65, m; 3.85, m |
| 7 | 151.5, C | |
| 8a | 57.8, CH | 4.60, d (3.5) |
| 9 | 158.2, C | |
| 10 | 48.2, CH | 3.95, m |
| 11 | 35.2, CH₂ | 1.65, m; 1.85, m |
| 12 | 28.5, CH₂ | 1.50, m |
| 13 | 30.1, CH₂ | 1.30, m |
| 14 | 23.5, CH₂ | 1.30, m |
| 15 | 32.8, CH₂ | 1.30, m |
| 16 | 14.4, CH₃ | 0.90, t (7.0) |
| 17 | 175.2, C | |
| Central Chain | ||
| 18 | 65.2, CH₂ | 4.15, t (6.5) |
| 19 | 29.8, CH₂ | 1.60, m |
| 20 | 26.5, CH₂ | 1.40, m |
| 21 | 29.8, CH₂ | 1.60, m |
| 22 | 65.2, CH₂ | 4.15, t (6.5) |
| Right-hand Tricyclic Unit | ||
| 2' | 49.8, CH | 4.25, m |
| 3' | 31.5, CH₂ | 1.95, m; 2.10, m |
| 4' | 55.2, CH | 3.80, m |
| 5' | 25.1, CH₂ | 1.80, m; 2.05, m |
| 6' | 45.4, CH₂ | 3.65, m; 3.85, m |
| 7' | 151.5, C | |
| 8a' | 57.8, CH | 4.60, d (3.5) |
| 9' | 158.2, C | |
| 10' | 48.2, CH | 3.95, m |
| 11' | 35.2, CH₂ | 1.65, m; 1.85, m |
| 12' | 28.5, CH₂ | 1.50, m |
| 13' | 30.1, CH₂ | 1.30, m |
| 14' | 23.5, CH₂ | 1.30, m |
| 15' | 32.8, CH₂ | 1.30, m |
| 16' | 14.4, CH₃ | 0.90, t (7.0) |
| 17' | 175.2, C |
Data extracted from "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1 and AIDS opportunistic infectious pathogens" Tetrahedron 2007, 63, 11179–11188.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | HRESIMS (Positive) |
| Observed m/z [M+H]⁺ | 741.6155 |
| Calculated m/z [M+H]⁺ | 741.6153 |
| Molecular Formula | C₄₁H₇₆N₈O₄ |
Data extracted from "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1 and AIDS opportunistic infectious pathogens" Tetrahedron 2007, 63, 11179–11188.
Experimental Protocols
The following protocols detail the methodologies for the isolation and spectroscopic analysis of this compound.
Protocol 1: Isolation and Purification of this compound
This protocol is based on the methods described for the isolation of batzelladine alkaloids from Monanchora unguifera.
-
Extraction:
-
Lyophilize and chop the sponge material.
-
Perform exhaustive extraction with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) at room temperature.
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a 9:1 mixture of MeOH and water (H₂O).
-
Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents.
-
Dry the aqueous MeOH fraction and re-partition between butanol and H₂O.
-
Concentrate the butanol fraction, which contains the guanidine alkaloids.
-
-
Chromatographic Separation:
-
Subject the butanol fraction to vacuum liquid chromatography (VLC) on reversed-phase C18 silica (B1680970) gel, eluting with a stepwise gradient of H₂O to MeOH.
-
Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (HPLC) with a suitable C18 column and a gradient elution of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at approximately 210 nm.
-
-
Final Purification:
-
Combine fractions containing pure this compound based on HPLC and thin-layer chromatography (TLC) analysis.
-
Remove the solvent under vacuum to obtain the purified compound.
-
Application Notes and Protocols for Developing a Cell-based Assay for Batzelladine L Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a marine-derived guanidine (B92328) alkaloid that has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for drug discovery and development. Isolated from marine sponges of the Monanchora and Batzella genera, this compound has exhibited potent anti-cancer, anti-parasitic, antimicrobial, and antiviral properties. Notably, it has shown cytotoxic effects against a variety of human cancer cell lines, including those of the lung (A549), prostate (DU-145), breast (SK-BR3), melanoma (SK-MEL-28), pancreas (PANCL), colon (LOVO-DOX, LOVO, HT-29), cervix (HeLa), and ovary (IGROV), as well as leukemia (L-562). Mechanistic studies suggest that batzelladines can induce apoptosis and autophagy, pointing towards a complex mechanism of action that warrants further investigation.
These application notes provide a comprehensive framework for developing and implementing a cell-based assay to characterize the biological activity of this compound. The protocols outlined below detail methods for assessing cytotoxicity, apoptosis, and cell cycle progression, providing a robust platform for screening and mechanistic studies.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 5.2 ± 0.6 |
| DU-145 | Prostate Carcinoma | 3.8 ± 0.4 |
| MCF-7 | Breast Adenocarcinoma | 7.1 ± 0.9 |
| HeLa | Cervical Adenocarcinoma | 4.5 ± 0.5 |
| HepG2 | Hepatocellular Carcinoma | 14.0 ± 1.5 |
| Vero | Normal Kidney Epithelial | > 50 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Hypothetical Data)
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 1.2 |
| This compound (2.5 µM) | 45.2 ± 1.8 | 35.8 ± 2.0 | 19.0 ± 1.3 |
| This compound (5.0 µM) | 30.1 ± 2.5 | 25.5 ± 1.7 | 44.4 ± 2.8 |
Table 3: Induction of Apoptosis by this compound in A549 Cells (Hypothetical Data)
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 3.2 ± 0.5 | 1.8 ± 0.3 |
| This compound (5.0 µM) | 25.7 ± 2.1 | 15.4 ± 1.6 |
| This compound (10.0 µM) | 42.1 ± 3.5 | 28.9 ± 2.4 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, DU-145, MCF-7) and a non-cancerous cell line (e.g., Vero)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5.0 µM) for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5.0, 10.0 µM) for 48 hours.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells will be distinguished based on their fluorescence.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound activity.
Caption: Logical relationships between experimental readouts.
Batzelladine L Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Batzelladine L, a marine-derived guanidine (B92328) alkaloid, for in vivo research applications. Due to its lipophilic nature, appropriate formulation is critical to ensure bioavailability and obtain reliable results in animal studies.
Introduction to this compound
This compound is a tricyclic guanidine alkaloid isolated from marine sponges. It has demonstrated a range of biological activities, including antiplasmodial, cytotoxic, and antiviral properties. Like many marine natural products, this compound is lipophilic, which presents challenges for its administration in aqueous-based physiological systems. This document outlines strategies and detailed protocols to overcome these solubility issues for effective in vivo studies.
Quantitative Data Summary
The following table summarizes the known cytotoxic and antiplasmodial activities of this compound. This data is essential for dose selection in preclinical studies.
| Cell Line/Organism | Activity Type | IC50 / CC50 | Reference |
| Plasmodium falciparum (3D7) | Antiplasmodial | IC50: 0.4 µM | |
| Plasmodium falciparum (FcB1) | Antiplasmodial | IC50: 0.3 µM | |
| HepG2 (Human liver cancer) | Cytotoxicity | CC50: 14 µM | |
| A549 (Human lung carcinoma) | Anticancer | Data not specified | |
| DU-145 (Human prostate carcinoma) | Anticancer | Data not specified | |
| SK-BR3 (Human breast adenocarcinoma) | Anticancer | Data not specified | |
| SK-MEL-28 (Human melanoma) | Anticancer | Data not specified | |
| PANCL | Anticancer | Data not specified | |
| LOVO-DOX | Anticancer | Data not specified | |
| LOVO (Human colon adenocarcinoma) | Anticancer | Data not specified | |
| HeLa (Human cervical cancer) | Anticancer | Data not specified | |
| HT-29 (Human colon adenocarcinoma) | Anticancer | Data not specified | |
| IGROV (Human ovarian cancer) | Anticancer | Data not specified | |
| Leukemia L-562 | Anticancer | Data not specified |
Formulation Protocols
Given the lipophilic nature of this compound, several formulation strategies can be employed. Below are three potential protocols. It is crucial to first perform a small-scale solubility test to determine the most suitable vehicle for your specific batch of this compound.
Preliminary Solubility Testing
Objective: To determine the approximate solubility of this compound in various biocompatible solvents and vehicles.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween® 80, sterile
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh 1 mg of this compound into separate sterile microcentrifuge tubes.
-
To each tube, add a small, precise volume (e.g., 50 µL) of one of the following solvents/vehicles: DMSO, Ethanol, PEG400.
-
Vortex the tubes vigorously for 1-2 minutes.
-
If the compound does not dissolve, sonicate for 5-10 minutes.
-
If the compound dissolves, incrementally add a suitable aqueous buffer (e.g., PBS) or saline to determine the point of precipitation. This will help establish the maximum tolerable concentration of the organic co-solvent.
-
For vehicles containing surfactants or cyclodextrins, prepare stock solutions (e.g., 10% Tween® 80 in PBS, 40% HP-β-CD in water) and assess the solubility of this compound in these solutions.
-
Visually inspect for any precipitation or cloudiness.
-
Based on these results, select the most appropriate formulation strategy.
Protocol 1: Co-solvent Formulation (DMSO/PEG400/PBS)
This is a common approach for solubilizing lipophilic compounds for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
DMSO, sterile
-
PEG400, sterile
-
PBS, sterile, pH 7.4
Protocol:
-
Based on the desired final concentration and dose volume, calculate the required amount of this compound.
-
Dissolve the weighed this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution (e.g., 30-40% of the final volume) and vortex until a clear solution is obtained.
-
Slowly add sterile PBS while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of co-solvents or decreasing the final concentration of this compound.
-
Prepare the formulation fresh on the day of use.
Protocol 2: Surfactant-based Formulation (Tween® 80/DMSO/Saline)
This formulation uses a non-ionic surfactant to create a micellar solution, which can improve the solubility of hydrophobic drugs.
Materials:
-
This compound
-
DMSO, sterile
-
Tween® 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
Protocol:
-
Dissolve the required amount of this compound in a small volume of DMSO (e.g., 5% of the final volume).
-
Add Tween® 80 to the solution (e.g., 10-20% of the final volume) and mix thoroughly.
-
Slowly add sterile saline to the mixture with constant vortexing to the final volume.
-
The final solution should be clear. If it appears cloudy or forms an emulsion, sonication may be required.
-
This formulation should be prepared fresh before each experiment. A suggested vehicle composition is 5% DMSO, 20% Tween-80, and 75% saline.
Protocol 3: Cyclodextrin-based Formulation (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drugs in their hydrophobic core, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
Sterile water for injection or saline
Protocol:
-
Prepare a stock solution of HP-β-CD in sterile water or saline (e.g., 40% w/v). This may require gentle warming to fully dissolve.
-
Add the weighed this compound to the HP-β-CD solution.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. This process may take some time.
-
The final formulation should be a clear, aqueous solution.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of this compound.
Potential Signaling Pathway of this compound
Based on studies of related guanidine alkaloids, this compound may exert its cytotoxic effects through the induction of apoptosis and autophagy, potentially involving the MAPK/ERK signaling pathway.
Disclaimer: This document is intended for research purposes only. The provided protocols are suggestions and should be optimized based on the specific characteristics of the this compound batch and the experimental model. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Application Notes and Protocols for Assessing the Antiviral Efficacy of Batzelladine L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a marine-derived polycyclic guanidine (B92328) alkaloid that belongs to a class of compounds known for a wide range of biological activities. Several members of the batzelladine family have demonstrated notable antiviral properties, positioning them as intriguing candidates for further investigation in the development of novel antiviral therapeutics. These compounds have shown activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). This document provides detailed application notes and standardized protocols for assessing the in vitro antiviral efficacy of this compound.
Antiviral Activity of Batzelladine Alkaloids
Batzelladine alkaloids have been reported to exhibit antiviral activity against several viruses. Northis compound, a closely related analogue, has been shown to inhibit the adsorption of HSV-1 to host cells by 97% at its maximum non-toxic concentration. Other batzelladine analogues have demonstrated anti-HIV-1 activity by inhibiting the interaction between the viral glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, a critical step in viral entry. Specifically, synthetic analogues of batzelladine F have been shown to inhibit HIV-1 envelope-mediated cell-cell fusion with IC50 values ranging from 0.8 to 3.0 µM. Furthermore, computational studies have identified batzelladines H and I as potential inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a possible role in combating coronaviruses.
Data Presentation: In Vitro Efficacy of this compound and Analogues
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.
| Compound | Target Organism/Virus | Assay | Activity Metric | Value | Reference |
| This compound | Mycobacterium intracellulare | - | IC50 | 0.25 µg/mL | |
| This compound | Leishmania | - | IC50 | 1.9 µg/mL | |
| This compound | Mycobacterium tuberculosis | - | MIC | 1.68 µg/mL | |
| Northis compound | Herpes Simplex Virus-1 (HSV-1) | Viral Adsorption | % Inhibition | 97% at 2.5 µg/mL | |
| Batzelladine F Analogue | HIV-1 | Cell-cell Fusion | IC50 | 0.8 - 3.0 µM |
Note: Further experimental validation is required to determine the specific IC50/EC50 values of this compound against a broader range of viruses.
Experimental Workflow for Antiviral Efficacy Assessment
The following diagram outlines a general workflow for the comprehensive evaluation of the antiviral efficacy of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. This is crucial to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
This compound
-
Host cell line (e.g., Vero cells for HSV, T-lymphocyte cell lines for HIV)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator
Protocol:
-
Seed the host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To quantify the antiviral activity of this compound by measuring the reduction in the formation of viral plaques.
Materials:
-
This compound
-
Virus stock (e.g., HSV-1)
-
Susceptible host cell line (e.g., Vero cells)
-
Infection medium (serum-free)
-
Overlay medium (containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate the virus with each dilution of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
After a 1-2 hour adsorption period, remove the inoculum and wash the cells.
-
Add the overlay medium to each well to restrict the spread of the virus.
-
Incubate the plates for 2-3 days until visible plaques are formed.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the number of plaques by 50%.
Viral Entry Inhibition Assay
Objective: To determine if this compound inhibits the entry of the virus into the host cell.
Materials:
-
This compound
-
Virus stock (e.g., HIV-1)
-
Susceptible host cell line (e.g., TZM-bl cells)
-
Cell culture medium
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour at 37°C.
-
Add the virus to the wells and incubate for 2-4 hours to allow for viral entry.
-
Wash the cells to remove unbound virus and compound.
-
Add fresh medium and incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity, which corresponds to the level of viral infection.
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound.
-
Determine the 50% effective concentration (EC50) for the inhibition of viral entry.
Potential Signaling Pathway Inhibition
Based on the known mechanisms of action for related compounds, this compound may exert its antiviral effects through the inhibition of viral entry or key viral enzymes.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, virus strains, and instrumentation. All work with infectious agents should be conducted in an appropriate biosafety level facility.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Batzelladine L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the total synthesis of Batzelladine L.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Reduction of a Key Carbonyl Intermediate
-
Question: My reduction of the β-keto ester intermediate to the corresponding alcohol is yielding a poor diastereomeric ratio, favoring the undesired epimer. How can I improve the stereoselectivity for the desired diastereomer?
-
Answer: Achieving high diastereoselectivity in the reduction of carbonyls within the Batzelladine framework is a known challenge. The choice of reducing agent and reaction conditions is critical. While many conditions may favor the undesired diastereomer, bulky hydride reagents have been shown to invert this selectivity. For instance, using K-selectride in toluene (B28343) can favor the formation of the desired diastereomer. Although the diastereomeric ratio may still be modest, this approach can provide preparatively useful quantities of the target compound. It is also worth noting that the reaction is highly scalable.
Issue 2: Low Yields in the Tricyclic Guanidine (B92328) Core Formation
-
Question: I am experiencing low yields during the one-pot guanidinylation and cyclization to form the tricyclic guanidine core of this compound. What are the potential causes and solutions?
-
Answer: The one-pot formation of the tricyclic guanidine core is a complex transformation involving guanidinylation, mesylation, and subsequent intramolecular displacements. Several factors can contribute to low yields:
-
Incomplete Guanidinylation: Ensure the complete consumption of the starting amine by the guanidinylating reagent (e.g., N,N'-di-Boc-S-methylisothiourea with a mercury (II) chloride promoter). Monitor the reaction by TLC or LC-MS.
-
Side Reactions: β-mesylate elimination is a common side reaction under the basic conditions of the cyclization, leading to the formation of an undesired olefinic byproduct.
-
Solutions:
-
Carefully control the reaction temperature and stoichiometry of reagents.
-
Consider a stepwise approach where the guanidinylation is performed first, and the product is purified before proceeding to the cyclization.
-
Employing Mitsunobu reaction conditions for the final cyclization step has also been reported as an effective strategy in the synthesis of related Batzelladine alkaloids.
-
-
Issue 3: Difficulties with Protecting Group Removal
-
Question: The removal of Boc protecting groups from the guanidine nitrogen atoms is proving problematic, leading to decomposition of my advanced intermediate. What alternative deprotection strategies can I try?
-
Answer: The guanidine moiety can be sensitive to harsh deprotection conditions. While trifluoroacetic acid (TFA) is commonly used for Boc removal, it can sometimes lead to degradation.
-
Alternative Conditions: A final treatment with formic acid has been successfully used to cleave Boc protecting groups in the synthesis of Batzelladine D, which shares a similar tricyclic guanidine core. This milder acidic condition might be more compatible with the sensitive functionality of this compound.
-
Protecting Group Strategy: If issues persist, reconsidering the protecting group strategy is advisable. The use of aromatic nitrogen heterocycles as synthetic precursors can sometimes attenuate the reactivity of nitrogen and streamline the synthesis, reducing the need for extensive protecting group manipulations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main challenges in the total synthesis of this compound and related alkaloids include:
-
Stereocontrol: The molecule contains numerous stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle.
-
Construction of the Polycyclic Guanidine Systems: The formation of the two distinct tricyclic guanidine cores requires robust and stereoselective cyclization strategies.
-
Fragment Coupling: The union of the two complex guanidine-containing fragments via an ester linkage presents a significant synthetic design challenge.
-
Protecting Group Management: The multiple nitrogen atoms necessitate a careful and efficient protecting group strategy to ensure regioselectivity and avoid unwanted side reactions.
Q2: Which key reactions are commonly employed to construct the tricyclic guanidine core?
A2: Several powerful reactions have been utilized to construct the tricyclic guanidine core of Batzelladines:
-
Tethered Biginelli Condensation: This intramolecular reaction has been effectively used to establish the core structure with good stereocontrol.
-
1,3-Dipolar Cycloaddition: Successive 1,3-dipolar cycloadditions have been employed to form the 2,5-disubstituted pyrrolidine (B122466) ring system, which is a key precursor to the tricyclic guanidine.
-
Aza-Michael Addition: Intramolecular aza-Michael addition is another strategy used for the cyclization to form parts of the polycyclic system.
-
Rhodium-Catalyzed [4+3] Cycloaddition: This method has been used in the synthesis of Batzelladine B to construct a key dehydrotropane intermediate.
Q3: What are some common guanidinylation reagents used in Batzelladine synthesis?
A3: The introduction of the guanidine moiety is a critical step. Common reagents for this transformation include:
-
N,N'-di-Boc-S-methylisothiourea: This reagent, often used in conjunction with a promoter like mercury (II) chloride, is frequently employed to install a di-Boc-protected guanidine.
-
Reagent 56 (as cited in Overman's synthesis of Batzelladine F): This reagent is used for the conversion of a diamine to a Troc-protected guanidine.
Data Presentation
Table 1: Diastereoselective Reduction of a Key Enone Intermediate in a Batzelladine D Synthesis
| Entry | Hydride Reagent | Solvent | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| 1 | Luche Conditions | - | 1:6 | 97 |
| 2 | K-selectride | Toluene | 5:3 | 68 |
Data synthesized from a study on the total synthesis of (±)-Batzelladine D, which shares a similar structural motif with this compound.
Experimental Protocols
Protocol 1: One-Pot Tricyclic Guanidine Formation and Deprotection
This protocol describes the installation of the guanidine, stereoselective cyclization, and final deprotection to yield a Batzelladine D core.
-
Guanidinylation: To a solution of the diol precursor in an appropriate solvent, add N,N'-di-Boc-S-methylisothiourea and mercury (II) chloride. Stir at room temperature until the starting material is consumed as monitored by TLC.
-
Mesylation and Cyclization: In the same pot, cool the reaction mixture and add a suitable base (e.g., triethylamine) followed by methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until the formation of the tricyclic product is complete.
-
Deprotection: Quench the reaction and perform a workup. The crude product is then treated with formic acid to remove the Boc protecting groups.
-
Purification: The final product is purified by chromatography to separate the desired tricyclic guanidine from any elimination byproducts.
(This is a generalized protocol based on the synthesis of (±)-Batzelladine D)
Protocol 2: Wittig Reaction and Reductive Amination for Tricycle Formation
This protocol is adapted from the synthesis of Batzelladine K analogues.
-
Succinaldehyde (B1195056) Preparation: Freshly prepare succinaldehyde by the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) with 0.6 N HCl.
-
Wittig Reaction: React the appropriate phosphorane with one equivalent of succinaldehyde in DCM at room temperature for 24 hours to afford the E-isomer of the corresponding ketone.
-
Michael Addition and Reductive Imination: Add guanidine to the ketone at 0 °C in DMF. Follow this by a reductive imination with sodium borohydride (B1222165) to yield the tricyclic guanidine.
Visualizations
Caption: Retrosynthetic strategy for this compound.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Navigating the Synthesis of Batzelladine L: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the complex synthesis of Batzelladine L, this technical support center offers troubleshooting guidance and frequently asked questions. The following information is designed to directly address common experimental challenges and provide actionable solutions to improve synthetic yield and efficiency.
Troubleshooting Guide: Enhancing this compound Yield
The synthesis of the marine alkaloid this compound, a potent anti-cancer and anti-mycobacterial agent, presents numerous challenges, particularly in constructing its characteristic tricyclic guanidine (B92328) core. While a definitive, step-by-step total synthesis of this compound is not extensively documented in publicly available literature, insights from the syntheses of its close analogs—Batzelladines A, B, and D—provide a robust framework for troubleshooting and optimizing the synthetic route.
This guide addresses potential roadblocks in the synthesis, extrapolated from established methodologies for related Batzelladine compounds.
Common Issues and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solutions | Relevant Analogs & Strategies |
| Low yield in tricyclic guanidine formation | Inefficient cyclization; steric hindrance; inappropriate reaction conditions. | 1. Optimize the Biginelli Condensation: A tethered Biginelli reaction is a key strategy for forming the tricyclic core. Experiment with various Lewis acids and reaction times to improve efficiency. 2. Alternative Cyclization Methods: Explore intramolecular S N 2 cyclization of a mesylated precursor or Mitsunobu reaction conditions for guanidine formation. 3. Protecting Group Strategy: The basicity and nucleophilicity of nitrogen can complicate synthesis. Employing suitable protecting groups can temper nitrogen's reactivity. | Batzelladine D synthesis utilized a tethered Biginelli condensation and an intramolecular S N 2 cyclization. Batzelladine B synthesis has been achieved using pyrrole-based starting materials to manage nitrogen reactivity. |
| Poor stereoselectivity | Inadequate facial selectivity in key bond-forming reactions. | 1. Chiral Auxiliaries and Catalysts: Utilize chiral auxiliaries or catalysts to direct stereoselective transformations. 2. Substrate Control: Leverage existing stereocenters in the starting material to influence the stereochemical outcome of subsequent reactions. 3. Diastereoselective Cycloadditions: Employ strategies like 1,3-dipolar cycloaddition reactions which have shown success in establishing the desired stereochemistry in the pyrrolidine (B122466) ring. | The synthesis of Batzelladine D effectively employed successive 1,3-dipolar cycloaddition reactions to control the stereochemistry of the 2,5-disubstituted pyrrolidine ring system. |
| Difficulty in late-stage guanidinylation | Low reactivity of advanced intermediates; side reactions. | 1. Guanidinylating Reagents: Screen a variety of guanidinylating reagents, such as N,N'-di-Boc-S-methylisothiourea, to find one compatible with the substrate. 2. Early-Stage Guanidinylation: Consider introducing the guanidine functionality earlier in the synthetic sequence to avoid issues with unreactive late-stage intermediates. | The synthesis of Batzelladine D involved a late-stage guanidinylation step. |
| Side product formation during coupling | Competing elimination or rearrangement reactions. | 1. Milder Coupling Conditions: Investigate alternative, milder coupling reagents and conditions to minimize side reactions. 2. One-Pot Procedures: A one-pot process for guanidine installation, mesylation, and cyclization has been shown to be effective in minimizing the isolation of unstable intermediates and improving overall yield. | A one-pot endgame strategy was successfully used in the synthesis of (±)-Batzelladine D, leading to a separable mixture of the desired product and an elimination side-product. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of the Batzelladine core?
A1: Based on the synthesis of its analogs, the construction of the tricyclic guanidine core is the most challenging and critical phase. Key strategies that have proven effective include the tethered Biginelli condensation and various intramolecular cyclization approaches. Stereocontrol during the formation of the pyrrolidine ring is also paramount.
Q2: Are there any specific starting materials that have shown promise for Batzelladine synthesis?
A2: While a specific starting material for this compound is not definitively established in the literature, successful syntheses of other Batzelladines have utilized readily available precursors. For instance, the synthesis of (+)-Batzelladine B was achieved starting from simple pyrrole-based materials. The choice of starting material will largely depend on the overall synthetic strategy, particularly the approach to constructing the key stereocenters.
Q3: What analytical techniques are most important for monitoring the reaction progress and characterizing intermediates?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) is essential for monitoring reaction progress and characterizing the complex structures of intermediates and the final product. X-ray crystallography can be invaluable for confirming the stereochemistry of key intermediates.
Experimental Workflow & Key Transformations
To provide a clearer picture of the synthetic logic, the following diagrams illustrate a generalized workflow and a key reaction pathway, drawing inspiration from the successful synthesis of Batzelladine analogs.
Caption: Generalized synthetic workflow for this compound.
Caption: Key tethered Biginelli condensation for tricyclic core formation.
Navigating the Stereoselective Synthesis of the Batzelladine Core: A Technical Support Guide
The stereoselective synthesis of the intricate Batzelladine core presents a formidable challenge for synthetic chemists. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during this complex undertaking. The information is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of these potent anti-HIV and antimicrobial alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of the Batzelladine core?
A1: Several key strategies have been successfully employed, each with its own set of advantages and challenges. These include:
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Tethered Biginelli Condensation: This method is effective for constructing the tricyclic guanidine (B92328) fragments.
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1,3-Dipolar Cycloaddition: This approach is utilized for forming the 2,5-disubstituted pyrrolidine (B122466) ring system.
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[4+2] Annulation: A newer method involving the reaction of a carbodiimide (B86325) with a chiral imine to establish the stereochemistry of the guanidine centers.
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Pyrrole-Based Synthesis: This strategy uses aromatic nitrogen heterocycles as precursors to streamline the synthesis and manage the reactivity of nitrogen.
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Aza-Michael Addition and β-Lactam Intermediates: A modular strategy that allows for the generation of various stereoisomers.
Q2: What are the primary challenges associated with the nitrogen atoms in the Batzelladine core during synthesis?
A2: The basicity, nucleophilicity, and susceptibility to oxidation of the nitrogen atoms in the Batzelladine core can complicate its synthesis. These characteristics can lead to unexpected reaction outcomes, stereochemical instability, and neighboring group participation. The use of protecting groups or starting with less reactive aromatic nitrogen heterocycles are common strategies to mitigate these issues.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution | Literature Reference |
| Low Diastereoselectivity in [4+3] Cycloaddition | Mismatched substrate-catalyst pair. | Extensive experimentation with different chiral auxiliaries and catalysts is necessary. For the synthesis of (+)-batzelladine B, the use of an (S)-pantolactonyl α-diazo ester with dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] as a catalyst was found to be a stereochemically-matched pair, leading to high diastereoselectivity. | |
| Poor Yield in Guanidine Installation | Inefficient guanylation reagent or reaction conditions. | A one-pot process using N,N'-di-Boc-S-methylisothiourea and mercury chloride for guanidine installation, followed by mesylation and cyclization, has been shown to be effective. | |
| Formation of Undesired Stereoisomer in Pyrrolidine Ring Formation | Unfavorable reaction conditions for the desired diastereomer. | Screening of various reaction conditions is crucial. For instance, in an aza-Michael cyclization, while most conditions favored one diastereomer, Luche conditions were found to provide the desired opposite diastereomer in good yield and diastereomeric ratio. | |
| Difficulty in Coupling Tricyclic Guanidine Core with the Side Chain | Steric hindrance from the axially oriented ester on the tricyclic guanidine. | The coupling of the bicyclic guanidine with the ester linkage should be performed before the final cyclization to form the tricyclic guanidine. | |
| Stereochemical Instability | Inherent reactivity of saturated nitrogen heterocycles. | The use of aromatic precursors, such as pyrroles, can attenuate the reactivity of nitrogen and provide a more stable synthetic route. |
Key Experimental Protocols
Protocol 1: Diastereoselective [4+3] Cycloaddition for Dehydrotropane Formation
This protocol describes a key step in a synthesis of (+)-batzelladine B.
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Reactants: N-amidinylpyrrole, (S)-pantolactonyl α-diazo ester.
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Catalyst: Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (0.5 mol%).
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Procedure: The reactants are combined in the presence of the catalyst.
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Outcome: This reaction provides the dehydrotropane product in 93% yield and >95:5 diastereoselectivity.
Protocol 2: One-Pot Tricyclic Guanidine Core Formation
This protocol outlines the final steps in the synthesis of (±)-batzelladine D.
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Starting Material: Dihydroxy pyrrolidine precursor.
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Reagents: N,N-di-Boc-S-methylisothiourea, mercury chloride, mesyl chloride, triethylamine, and formic acid.
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Procedure:
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Installation of the guanidine using N,N-di-Boc-S-methylisothiourea and mercury chloride.
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In the same pot, mesylation of both alcohol groups.
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Rapid displacement by the guanidine to form the tricyclic core.
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Final treatment with formic acid to cleave the Boc protecting groups.
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-
Outcome: This one-pot process yields a separable mixture of (±)-batzelladine D and its epimer with a 41% overall yield.
Quantitative Data Summary
| Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| [4+3] Cycloaddition | Dehydrotropane intermediate for (+)-Batzelladine B | 93 | >95:5 | |
| Mannich Addition | β-aminoester intermediate for (+)-Batzelladine B | 99 | Single C-2 isomer, ~94:6 C-1 isomers | |
| Tethered Biginelli Condensation | Tricyclic guanidine for Batzelladine F synthesis | 82 | - | |
| One-Pot Guanidine Installation and Cyclization | (±)-Batzelladine D | 41 (overall) | 1.0:1.2 (product:epimer) | |
| Aza-Michael Cyclization (Luche conditions) | Bicyclic β-lactam intermediate | 97 | 6:1 |
Visualizing the Synthetic Logic
To aid in understanding the strategic approach to the Batzelladine core, the following diagrams illustrate key retrosynthetic disconnections and reaction workflows.
Caption: Key retrosynthetic disconnections of the Batzelladine core.
Caption: Workflow for the Tethered Biginelli Reaction.
Caption: One-pot sequence for tricyclic guanidine formation.
Technical Support Center: Overcoming Solubility Challenges with Batzelladine L
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with the marine alkaloid Batzelladine L in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. Is this expected?
A1: Yes, it is not uncommon to experience solubility challenges with this compound. Like many marine alkaloids, it is a complex, polycyclic, nitrogen-containing molecule. The presence of both hydrophobic and hydrophilic parts in its structure can lead to poor aqueous solubility.
Q2: What is the recommended starting solvent for dissolving this compound?
A2: The recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is compatible with most in vitro assays at low final concentrations (typically <0.5%). A stock solution of this compound at a concentration of 20 mM in 100% DMSO has been successfully used in antiplasmodial assays.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
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Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try testing a lower final concentration in your assay.
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Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. While a slightly higher concentration might aid solubility, it can also be toxic to cells and interfere with the assay.
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Adjust the pH: this compound is a guanidine (B92328) alkaloid, which means it has basic nitrogen atoms. Lowering the pH of your aqueous buffer (e.g., to a slightly acidic pH) can protonate these nitrogens, forming a more soluble salt.
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Use a Gentle Mixing Method: When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What other solvents can I try if DMSO is not suitable for my experiment?
A4: If DMSO is not compatible with your assay, you can explore other organic solvents. This compound has been isolated using methanol (B129727) and ethyl acetate, suggesting its solubility in these solvents. Therefore, ethanol (B145695) or methanol could be viable alternatives for creating a stock solution. Always perform a vehicle control to ensure the solvent does not interfere with your experimental results.
Q5: Can I use sonication or gentle heating to help dissolve this compound?
A5: Yes, gentle heating (e.g., to 37°C) or brief sonication can be used to aid in the dissolution of this compound in the initial solvent. However, be cautious with heating, as it could potentially degrade the compound. Always visually inspect the solution to ensure complete dissolution before making further dilutions.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Problem 1: this compound powder will not dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally until the powder dissolves. |
| Inappropriate solvent. | Start with 100% anhydrous DMSO. If unsuccessful, try methanol or ethanol. |
| Compound is at a very high concentration. | Try preparing a lower concentration stock solution (e.g., 10 mM or 1 mM). |
| Insufficient agitation. | Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes. |
Problem 2: The compound dissolves in the organic stock solvent but precipitates upon dilution into aqueous buffer (e.g., PBS, cell culture media).
| Possible Cause | Suggested Solution |
| Exceeding aqueous solubility limit. | Decrease the final concentration of this compound in the assay. |
| High final concentration of the organic solvent. | Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5%. |
| pH of the aqueous buffer is not optimal for solubility. | Since this compound is a basic alkaloid, try lowering the pH of the aqueous buffer to a slightly acidic range (e.g., pH 6.0-6.5) to increase its solubility. |
| "Salting out" effect from high salt concentration in the buffer. | If possible, try using a buffer with a lower salt concentration. |
| Improper mixing technique. | Add the stock solution to the aqueous buffer dropwise while continuously vortexing or stirring. |
| Use of a co-solvent. | In some cases, including a small percentage of a water-miscible co-solvent in the final assay medium can help maintain solubility. |
Experimental Protocols
Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol is based on a successful method used for in vitro antiplasmodial assays.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
Procedure:
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Calculate the required mass of this compound to prepare the desired volume of a 20 mM stock solution. (Molecular Weight of this compound: 542.8 g/mol )
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Weigh the calculated amount of this compound and place it into a sterile vial.
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Add the calculated volume of 100% anhydrous DMSO to the vial.
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Vortex the vial vigorously for 2-5 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C.
General Protocol for Diluting this compound Stock Solution for Cell-Based Assays
Procedure:
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Thaw the 20 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in your chosen cell culture medium or assay buffer to achieve the desired final concentrations.
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When performing dilutions, add the this compound stock solution to the medium/buffer and immediately vortex or mix well to ensure homogeneity and minimize precipitation.
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Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and at a non-toxic level (ideally ≤0.5%).
Quantitative Data Summary
| Compound | Assay Type | Stock Solution | Working Concentration Range | Reference |
| This compound | Antiplasmodial | 20 mM in 100% DMSO | 0.097 µM - 10 µM | |
| This compound | Cytotoxicity (HepG2 cells) | Not specified | CC50: 14 µM | |
| This compound | Anticancer | Not specified | IC50 values vary by cell line |
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Technical Support Center: Optimizing Batzelladine L Purification by HPLC
Welcome to the technical support center for the optimization of Batzelladine L purification using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this potent marine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by HPLC?
A1: this compound, a guanidine (B92328) alkaloid, presents unique challenges during HPLC purification primarily due to its chemical nature. The presence of multiple highly basic guanidine groups leads to strong interactions with the stationary phase of the chromatography column. This can result in several issues, including:
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Peak Tailing: Asymmetrical peaks with a "tail" are common, which can reduce resolution and make accurate quantification difficult.
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Poor Resolution: Overlapping peaks with other Batzelladine analogues or impurities.
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Low Recovery: Irreversible adsorption of the compound to the column.
Q2: What type of HPLC column is recommended for this compound purification?
A2: For the purification of basic compounds like this compound, it is advisable to use a modern, high-purity silica-based reversed-phase column (e.g., C18) with end-capping to minimize the number of free silanol (B1196071) groups. Alternatively, columns specifically designed for the analysis of basic compounds at a wider pH range can provide better peak shapes. One study on the purification of related Batzelladines successfully utilized a YMC-Pack ODS-A column.
Q3: How does the mobile phase pH affect the purification of this compound?
A3: The pH of the mobile phase is a critical parameter. This compound is a basic compound, and its retention and peak shape are highly dependent on the mobile phase pH.
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Low pH (pH < 3): At a low pH, the free silanol groups on the silica (B1680970) packing are protonated and less likely to interact with the positively charged this compound molecules. This significantly reduces peak tailing and improves peak symmetry. The use of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) is common. A concentration of 0.1% TFA in the mobile phase has been used for the purification of similar compounds.
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High pH (pH > 8): At a high pH, the ionization of this compound may be suppressed, which can also lead to improved peak shape. However, this requires a pH-stable column, as traditional silica-based columns can degrade at high pH.
Q4: What are some common mobile phase compositions for this compound purification?
A4: A common mobile phase for reversed-phase HPLC of this compound and related compounds is a mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) with water, containing an acidic modifier. A specific example for the purification of Batzelladines O and P used an isocratic mobile phase of Ethanol:Water (65:35, v/v) with 0.01% TFA. The optimal mobile phase composition will depend on the specific column and the impurity profile of the sample.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the HPLC purification of this compound.
Problem 1: Significant Peak Tailing
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Possible Cause A: Secondary Interactions with Silanol Groups
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Solution 1: Adjust Mobile Phase pH. Decrease the pH of your mobile phase to below 3 by adding 0.1% TFA or formic acid. This will protonate the silanol groups and reduce their interaction with the basic this compound.
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Solution 2: Use a Mobile Phase Additive. Add a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase. TEA will interact with the active silanol sites on the column, thereby reducing their interaction with this compound.
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Solution 3: Change the Column. Switch to a column with a lower density of free silanol groups or one that is specifically designed for the analysis of basic compounds.
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Possible Cause B: Column Overload
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Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you are likely overloading the column. Reduce the injection volume or the concentration of your sample.
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Problem 2: Poor Resolution Between this compound and Impurities
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Possible Cause A: Inappropriate Mobile Phase Strength
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Solution 1: Optimize the Organic Solvent Percentage. If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If peaks are too broad and eluting late, a slight increase in the organic solvent percentage may improve resolution.
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Solution 2: Implement a Gradient Elution. A gradient elution, where the concentration of the organic solvent is increased over time, can often provide better resolution for complex mixtures compared to an isocratic elution.
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Possible Cause B: Column Degradation
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Solution: If you have been using the column for a long time, or with aggressive mobile phases, its performance may have degraded. Try flushing the column with a strong solvent. If performance does not improve, replace the column.
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Problem 3: Low or No Recovery of this compound
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Possible Cause A: Irreversible Adsorption to the Column
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Solution: This can be a significant issue with highly basic compounds on silica-based columns. The solutions for peak tailing (adjusting pH, using additives) can also help to improve recovery by minimizing strong secondary interactions.
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Possible Cause B: Sample Degradation
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Solution: While information on the stability of this compound is limited, it is prudent to consider potential degradation. Ensure your sample is stored properly before injection and minimize the time it spends in the autosampler. The stability of similar compounds can be pH and temperature-dependent.
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Experimental Protocols
The following is a sample protocol for the final purification step of this compound, based on methods used for structurally similar compounds.
Preparative HPLC Purification of this compound
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Instrumentation:
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Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
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Column:
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YMC-Pack ODS-A (250 x 10 mm, 5 µm) or a similar preparative C18 column.
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Mobile Phase:
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Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Solvent B: Ethanol (or Acetonitrile) with 0.1% Trifluoroacetic Acid (TFA)
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Procedure:
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Equilibrate the column with 35% Solvent B / 65% Solvent A for at least 10 column volumes.
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Dissolve the partially purified this compound fraction in the initial mobile phase composition.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Inject the sample onto the column.
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Run the HPLC with an isocratic elution of 35% Solvent B at a flow rate of 1.6 mL/min.
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Monitor the elution profile using a UV detector (e.g., at 210 nm or 254 nm) or an ELSD.
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Collect fractions corresponding to the this compound peak.
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Analyze the collected fractions for purity by analytical HPLC.
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Pool the pure fractions and remove the solvent under reduced pressure.
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Quantitative Data Summary
The following table summarizes typical parameters that can be used as a starting point for method development.
| Parameter | Value | Reference |
| Column | YMC-Pack ODS-A | |
| Dimensions | 250 x 10 mm | |
| Mobile Phase | Ethanol:Water (65:35, v/v) + 0.01% TFA | |
| Flow Rate | 1.6 mL/min | |
| Detection | Refractive Index (RI) or ELSD |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing peak tailing in this compound purification.
stability of Batzelladine L under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Batzelladine L under common experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
While specific stability data for this compound is limited in publicly available literature, its structure, containing multiple guanidine (B92328) groups and an ester linkage, provides insights into its potential stability. Guanidine moieties are generally stable under acidic and thermal conditions. However, they can be susceptible to degradation in basic aqueous solutions. The ester linkage in this compound is also a potential point of hydrolysis, particularly under acidic or basic conditions.
Q2: What are the primary factors that can affect the stability of this compound during experiments?
The main factors that can influence the stability of this compound include:
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pH: this compound is expected to be more stable in acidic to neutral aqueous solutions. Basic conditions may lead to the degradation of the guanidine groups and hydrolysis of the ester bond.
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Temperature: While guanidines exhibit good thermal stability, prolonged exposure to high temperatures, especially in solution, could accelerate degradation.
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Solvents: The choice of solvent is crucial. Protic solvents, especially at non-neutral pH, may participate in hydrolysis. Aprotic solvents are generally preferred for long-term storage of solid this compound.
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Light: Photodegradation can be a concern for complex organic molecules. It is advisable to protect this compound solutions from light.
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Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, two primary degradation pathways are anticipated for this compound:
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Hydrolysis of the Ester Linkage: This is a common degradation pathway for ester-containing compounds and can be catalyzed by both acids and bases. This would result in the cleavage of the molecule into two separate guanidine-containing fragments.
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Degradation of the Guanidine Group: In basic solutions, guanidine groups can be hydrolyzed to form the corresponding urea (B33335) derivatives.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an aqueous stock solution. | Degradation of this compound due to pH instability or microbial contamination. | Prepare fresh stock solutions in a slightly acidic buffer (e.g., pH 5-6) and filter-sterilize. Store frozen in small aliquots to avoid repeated freeze-thaw cycles. Consider using aprotic solvents like DMSO for long-term stock solutions. |
| Appearance of unknown peaks in HPLC analysis of a sample. | Chemical degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Use the information to develop a stability-indicating HPLC method. Protect samples from light and heat. |
| Inconsistent experimental results between batches. | Variability in the purity or stability of this compound samples. | Re-evaluate the purity of each batch using a validated analytical method before use. Ensure consistent storage conditions for all batches. |
| Precipitation of this compound from solution. | Poor solubility or degradation leading to less soluble products. | Check the solubility of this compound in the chosen solvent system. If using aqueous buffers, ensure the pH is in a range where the compound is stable and soluble. |
Experimental Protocols
General Recommendations for Handling and Storage
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Solid this compound: Store in a tightly sealed container, protected from light, at -20°C or below.
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Stock Solutions: For long-term storage, prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF and store at -80°C. For aqueous experiments, prepare fresh solutions from the stock in a suitable buffer immediately before use.
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Acetonitrile (B52724) (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Formic acid (or other suitable modifier for HPLC)
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pH meter
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HPLC system with a UV or MS detector
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Photostability chamber
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Oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize the solution before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
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Thermal Degradation: Place the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
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Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
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Sample Analysis:
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At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid is a common starting point.
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Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
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The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Signaling Pathways
While information on signaling pathways affected by this compound degradation products is not available, studies on related batzelladine compounds have shown interactions with various cellular pathways. For example, some batzelladines are known to induce apoptosis and autophagy. It is crucial to consider that degradation products may have altered or no biological activity, or they could potentially interact with different signaling pathways, leading to unexpected experimental outcomes. If significant degradation is suspected, it is recommended to purify the active this compound to ensure that the observed biological effects are not due to its degradants.
The diagram below illustrates a simplified, hypothetical relationship where degradation could impact the intended biological effect on a signaling pathway.
Caption: Impact of degradation on biological activity.
preventing degradation of Batzelladine L during storage
Disclaimer: Specific, peer-reviewed stability data for Batzelladine L is limited in publicly available literature. The following recommendations are based on the chemical structure of this compound, which contains functional groups susceptible to degradation (e.g., ester and guanidine (B92328) moieties), and on general best practices for the handling and storage of complex marine natural products. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage procedure for this compound?
For optimal stability, this compound should be stored as a solid in a tightly sealed vial at -20°C or lower, protected from light and moisture. If an organic solvent is necessary for storage, use a dry, aprotic solvent such as anhydrous DMSO or ethanol, and store the solution at -80°C.
Q2: What are the potential degradation pathways for this compound?
Based on its structure, the primary degradation pathways are likely:
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Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The guanidine groups can also be sensitive to strong acids or bases.
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Oxidation: The multiple nitrogen atoms and unsaturated portions of the molecule could be susceptible to oxidation, especially if exposed to air and light over extended periods.
Q3: How can I monitor the stability of my this compound sample?
Regularly assess the purity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the main peak corresponding to this compound, or the appearance of new peaks, can indicate degradation.
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis. If your experiment requires an aqueous buffer, prepare the solution fresh for each use and use it immediately. If short-term storage is unavoidable, use a neutral pH buffer and store at 2-8°C for no longer than a few hours.
Troubleshooting Guide
Problem 1: I am observing a significant loss of biological activity in my experiments with a stored this compound sample.
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Possible Cause: Degradation of this compound.
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Troubleshooting Steps:
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Verify Stock Solution Integrity: Analyze your stock solution of this compound by HPLC or LC-MS to check for degradation products (new peaks) and to confirm the concentration of the parent compound.
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Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare a fresh stock solution from a solid sample of this compound that has been properly stored.
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Review Storage Conditions: Ensure that your storage conditions are optimal (see FAQs). If you have been storing it in a solution, consider aliquoting the stock solution to minimize freeze-thaw cycles.
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Evaluate Experimental Conditions: Assess if any of the components in your experimental buffer or media could be contributing to the degradation of this compound (e.g., high or low pH).
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Problem 2: I see new, smaller peaks appearing in my HPLC/LC-MS analysis of this compound.
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Possible Cause: Chemical degradation of this compound.
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Troubleshooting Steps:
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Characterize Degradants: If you have the capability, use high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products. This can provide insights into the degradation pathway (e.g., hydrolysis products will have a specific mass difference).
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Implement Stricter Storage: Move your this compound samples to a lower temperature (-80°C) and ensure they are protected from light and moisture. If in solution, purge the vial with an inert gas (argon or nitrogen) before sealing.
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Perform a Forced Degradation Study: To understand the stability of this compound under your experimental conditions, you can perform a forced degradation study (see Experimental Protocols section).
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Quantitative Data Summary
The following table presents hypothetical stability data for this compound to illustrate how such data could be presented. This is example data and not the result of actual experiments.
| Storage Condition | Time (Days) | This compound Purity (%) by HPLC |
| Solid, -20°C, Dark | 0 | 99.5 |
| 30 | 99.4 | |
| 90 | 99.2 | |
| 180 | 99.1 | |
| DMSO Solution, -20°C | 0 | 99.5 |
| 30 | 98.2 | |
| 90 | 96.5 | |
| 180 | 94.1 | |
| PBS (pH 7.4) Solution, 4°C | 0 | 99.5 |
| 1 | 95.3 | |
| 3 | 88.7 | |
| 7 | 75.2 |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
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Objective: To determine the stability of this compound under various conditions.
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Materials:
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This compound
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HPLC-grade acetonitrile
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HPLC-grade water
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Trifluoroacetic acid (TFA)
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Appropriate buffers (e.g., phosphate-buffered saline, pH 7.4)
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HPLC system with a C18 column
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Procedure:
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
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Sample Preparation for Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
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Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
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Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
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Thermal Degradation: Dilute the stock solution in a neutral buffer and incubate at elevated temperatures (e.g., 40°C, 60°C).
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Photostability: Expose a solution of this compound to a calibrated light source.
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Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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HPLC Analysis:
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Inject the samples onto the HPLC system.
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Use a suitable gradient elution method, for example:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: Start with a low percentage of B, and increase it over time to elute the compounds.
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Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time zero sample.
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Identify and quantify any new peaks that appear, which represent degradation products.
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Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
troubleshooting inconsistent results in Batzelladine L bioassays
Welcome to the technical support center for Batzelladine L bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a marine-derived guanidine (B92328) alkaloid, a class of natural products known for their structural diversity and wide range of biological activities. This compound, isolated from marine sponges, has demonstrated a variety of promising bioactivities, including antiviral (anti-HIV and anti-Herpes Simplex Virus-1), anticancer, and antimalarial properties.
Q2: We are observing high variability in our cytotoxicity assays with this compound. What could be the cause?
A2: Inconsistent results in cytotoxicity assays, such as the MTT assay, can stem from several factors. Guanidine alkaloids, like this compound, can sometimes interfere with the assay reagents. It is also crucial to ensure consistent cell culture conditions, including cell density, passage number, and exposure time to the compound. For natural products, purity of the compound is a critical factor; impurities could have their own biological effects.
Q3: Can this compound directly interact with the MTT reagent?
A3: It is possible for compounds with reducing properties to directly reduce the MTT reagent to formazan (B1609692), leading to falsely elevated cell viability readings. To test for this, you should run a control experiment with this compound in a cell-free system (media with MTT reagent but no cells). If a color change is observed, consider using an alternative viability assay such as the sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH) assay.
Q4: Our antiviral assay results with this compound are not reproducible. What should we check?
A4: Reproducibility in antiviral assays is highly dependent on maintaining consistent viral titers (Multiplicity of Infection - MOI), cell health, and precise timing of compound addition and incubation periods. The purity and stability of your this compound sample are also critical. Ensure that the compound is fully solubilized in the culture medium and that the final solvent concentration is not toxic to the cells.
Troubleshooting Guides
Inconsistent Results in MTT Cytotoxicity Assays
This guide addresses common issues encountered when performing MTT assays with this compound.
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance | Direct reduction of MTT by this compound. | Perform a cell-free assay to check for direct MTT reduction. If positive, switch to a different viability assay (e.g., SRB, LDH). | Wells with media, MTT, and this compound (no cells). |
| Phenol (B47542) red in media interfering with absorbance reading. | Use phenol red-free media or wash cells with PBS before adding MTT. | Media-only blanks. | |
| Contamination of culture with bacteria or yeast. | Discard contaminated cultures and ensure aseptic technique. | Visually inspect wells for contamination before adding MTT. | |
| Low Absorbance Readings | Cell number per well is too low. | Increase the initial cell seeding density. | A titration of cell numbers to find the linear range of the assay. |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle agitation and sufficient incubation time with the solubilization solvent (e.g., DMSO). | Visually confirm complete dissolution of crystals before reading the plate. | |
| This compound precipitation at higher concentrations. | Check the solubility of this compound in your culture media. If precipitation is observed, prepare fresh dilutions and ensure complete solubilization. | Wells with media and this compound at the highest concentration (no cells). | |
| High Variability Between Replicates | Inaccurate pipetting or cell plating. | Ensure accurate and consistent pipetting technique. Use a multichannel pipette for adding reagents. | Include multiple replicate wells for each condition. |
| "Edge effect" in 96-well plates due to evaporation. | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media. | Not applicable. |
Inconsistent Results in Antiviral Assays (Plaque Reduction Assay for HSV-1)
This guide addresses common issues encountered during plaque reduction assays for HSV-1 with this compound.
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| Irregular or "fuzzy" plaque morphology | Cytotoxicity of this compound at the tested concentration. | Determine the non-toxic concentration range of this compound on the host cells using a standard cytotoxicity assay (e.g., MTT) prior to the antiviral assay. | Cell viability control with this compound at the tested concentrations without virus. |
| Incomplete removal of the viral inoculum. | Ensure thorough washing of the cell monolayer after the virus adsorption period to remove any unadsorbed virus particles. | Wells with no compound added (virus control). | |
| No reduction in plaque number at expected concentrations | Inactive this compound sample. | Verify the purity and integrity of the this compound sample. Use a freshly prepared stock solution. | A positive control antiviral drug with known activity against HSV-1 (e.g., Acyclovir). |
| Development of viral resistance. | This is less likely in short-term experiments but can occur. If suspected, sequence the viral genome to check for mutations. | Use a well-characterized laboratory strain of HSV-1. | |
| High variability in plaque counts between replicates | Uneven cell monolayer. | Ensure a confluent and evenly distributed cell monolayer before infection. | Visually inspect the cell monolayer before starting the assay. |
| Inconsistent virus titer. | Use a well-titered viral stock and ensure consistent MOI across all wells. | Include multiple virus control wells to assess plaque formation consistency. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity of this compound
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
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96-well tissue culture plates
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Cancer cell line of interest
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Complete culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Phosphate Buffered Saline (PBS)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Plaque Reduction Assay for Anti-HSV-1 Activity of this compound
This protocol is for evaluating the inhibitory effect of this compound on Herpes Simplex Virus-1 replication.
Materials:
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24-well tissue culture plates
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Vero cells (or other susceptible cell line)
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Complete culture medium
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HSV-1 viral stock of known titer
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This compound stock solution (in DMSO)
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Overlay medium (e.g., DMEM with 1% methylcellulose)
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Crystal violet staining solution
Procedure:
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Cell Seeding: Seed Vero cells in 24-well plates and allow them to grow to a confluent monolayer.
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Virus Infection: Aspirate the culture medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
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Compound Treatment: During the adsorption period, prepare different concentrations of this compound in the overlay medium.
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Overlay Application: After adsorption, remove the viral inoculum and wash the cells with PBS. Add 1 mL of the this compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
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Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible in the virus control wells.
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Plaque Visualization: Aspirate the overlay medium and stain the cells with crystal violet solution. Gently wash with water to remove excess stain.
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Plaque Counting: Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway: Batzelladine-Induced Apoptosis and Autophagy
Caption: Batzelladine analogs induce apoptosis and modulate autophagy pathways in prostate cancer cells.
Technical Support Center: Refining Batzelladine L Dosage for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting cytotoxicity studies involving the marine alkaloid Batzelladine L.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on available data, a sensible starting point for this compound is to perform a serial dilution covering a broad concentration range, for instance, from 0.1 µM to 100 µM. This range will likely encompass the IC50 values for most cancer cell lines.
Q2: What is the best solvent to use for dissolving this compound?
A2: this compound, like many marine natural products, can have limited aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the cell culture medium for your working concentrations.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Q4: For how long should I expose the cells to this compound?
A4: A common exposure time for cytotoxicity assays is 24, 48, or 72 hours. The optimal duration may vary depending on the cell line and the specific research question. A 72-hour incubation is frequently used to allow for sufficient time to observe cytotoxic effects.
Q5: What are the known mechanisms of this compound-induced cytotoxicity?
A5: this compound has been shown to induce cell death in cancer cells through the induction of apoptosis and autophagy. Key molecular events include the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis, and the upregulation of LC3B-II and suppression of mTOR, indicating the induction of autophagy.
Troubleshooting Guide
Issue 1: I am observing low or no cytotoxicity even at high concentrations of this compound.
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Possible Cause: Solubility Issues. this compound may be precipitating out of the cell culture medium at higher concentrations.
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Troubleshooting Steps:
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Visually inspect the wells of your culture plate under a microscope for any signs of precipitation.
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When preparing your working solutions, ensure that the DMSO stock of this compound is added to the medium with vigorous mixing to ensure it is fully dispersed.
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Consider preparing your dilutions in a serum-free medium first and then adding serum, as some components of serum can affect compound solubility.
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If precipitation is still an issue, you may need to explore the use of a small percentage of a solubilizing agent like Tween® 80 or Pluronic® F-68 in your culture medium, but be sure to include appropriate vehicle controls.
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-
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Possible Cause: Cell Line Resistance. The cell line you are using may be inherently resistant to this compound.
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Troubleshooting Steps:
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If possible, test this compound on a sensitive control cell line known to be responsive to this compound or other marine alkaloids.
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Review the literature to see if your cell line is known to have high expression of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound.
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Issue 2: My cytotoxicity data shows high variability between replicate wells.
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Possible Cause: Uneven Cell Seeding. Inconsistent cell numbers across the wells of your microplate is a common source of variability.
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Troubleshooting Steps:
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Ensure you have a single-cell suspension before plating by gently pipetting to break up any cell clumps.
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Mix the cell suspension between plating every few rows of the plate to prevent cells from settling at the bottom of the reservoir.
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Avoid "edge effects" by not using the outermost wells of the 96-well plate for experimental data. Instead, fill these wells with sterile PBS or media to maintain humidity.
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Possible Cause: Inaccurate Compound Dilution. Errors in preparing the serial dilutions can lead to significant variability.
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Troubleshooting Steps:
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Use calibrated pipettes and ensure proper pipetting technique.
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Prepare a sufficient volume of each dilution to ensure accuracy.
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Mix each dilution thoroughly before proceeding to the next.
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Issue 3: I am observing a high background in my MTT assay.
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Possible Cause: Contamination. Microbial contamination (bacteria or yeast) in your cell culture can reduce the MTT reagent and lead to a false-positive signal.
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Troubleshooting Steps:
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Regularly check your cell cultures for any signs of contamination.
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Always use aseptic techniques when working with cell cultures.
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Periodically test your cells for mycoplasma contamination.
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Possible Cause: Interference from this compound. Some compounds can directly reduce MTT, leading to a high background.
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Troubleshooting Steps:
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Include a control plate with the same concentrations of this compound in the cell culture medium but without any cells.
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Incubate this plate under the same conditions as your experimental plate.
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Subtract the absorbance values from the "compound only" wells from your experimental wells to correct for any direct MTT reduction.
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Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | > 1 µg/mL | |
| DU-145 | Prostate Carcinoma | > 1 µg/mL | |
| SK-BR-3 | Breast Adenocarcinoma | Not specified | |
| SK-MEL-28 | Malignant Melanoma | > 1 µg/mL | |
| HT-29 | Colorectal Adenocarcinoma | > 1 µg/mL | |
| HeLa | Cervical Adenocarcinoma | Not specified | |
| PC3 | Prostate Adenocarcinoma | Low micromolar | |
| PC3-DR | Docetaxel-Resistant Prostate Adenocarcinoma | Low micromolar | |
| 22Rv1 | Prostate Carcinoma | Low micromolar |
Note: Some literature reports cytotoxicity qualitatively or for the broader batzelladine family. The values presented here are specific to this compound where available.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is optimized for assessing the cytotoxicity of this compound, taking into account its lipophilic nature.
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Human cancer cell line of interest
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Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
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Sterile 96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count the cells. Ensure cell viability is >95%.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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-
Preparation of this compound dilutions:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.).
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From the DMSO dilutions, prepare the final working concentrations by diluting them 1:1000 in complete cell culture medium (this will result in a final DMSO concentration of 0.1%). For example, to make a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of medium.
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Cell Treatment:
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Carefully remove the medium from the wells.
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Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.
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Include a "vehicle control" (medium with 0.1% DMSO) and an "untreated control" (medium only).
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Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
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MTT Assay:
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After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
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Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
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Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
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-
Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
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Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
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Mandatory Visualizations
Caption: Workflow for a this compound cytotoxicity study.
Caption: Apoptosis pathway induced by this compound.
Technical Support Center: Synthesis of Batzelladine L
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Batzelladine L. Our aim is to help you identify, manage, and mitigate impurities that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on TLC and peaks in HPLC, even after standard purification. What are the likely impurities?
A1: The most common impurities in the synthesis of this compound and related compounds are diastereomers. These stereoisomers often exhibit very similar polarities, making them difficult to separate using standard silica (B1680970) gel chromatography. Other potential impurities include:
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Unreacted starting materials or intermediates: Incomplete reactions at any stage of the synthesis can lead to the presence of precursors in your final product.
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Side-reaction products: The tethered Biginelli reaction, a key step in many Batzelladine syntheses, can sometimes yield minor side products.
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Reagent- and solvent-related impurities: Residual catalysts, protecting groups, or solvents can contaminate your final compound.
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Degradation products: this compound may be susceptible to degradation under certain pH, temperature, or light conditions, although specific degradation pathways are not extensively documented.
Q2: How can I confirm the presence of diastereomers in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for identifying diastereomers. Chiral HPLC is particularly useful for separating enantiomers and can also be highly effective for diastereomers. Spectroscopic methods are also crucial:
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NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): While the NMR spectra of diastereomers can be very similar, careful analysis, particularly of the signals from stereocenters and adjacent protons, may reveal distinct sets of peaks for each isomer.
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Mass Spectrometry (MS): Diastereomers have the same mass, so MS alone cannot differentiate them. However, LC-MS is invaluable for confirming that the multiple peaks observed in the chromatogram correspond to compounds with the molecular weight of this compound.
Q3: I've confirmed the presence of diastereomers. What are the best strategies for their separation?
A3: Separating diastereomers of this compound requires specialized chromatographic techniques, as they often co-elute under standard conditions.
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High-Performance Liquid Chromatography (HPLC): This is the method of choice. Success has been reported with phenyl-based columns for separating diastereomers of the closely related Batzelladine F. Chiral stationary phases (CSPs) can also be very effective. You may need to screen different columns and mobile phase compositions to achieve baseline separation.
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Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is a powerful tool for chiral and achiral separations.
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Recrystallization: While challenging, fractional crystallization can sometimes be used to enrich one diastereomer. This is often a trial-and-error process requiring screening of various solvent systems.
Q4: I am observing colored impurities in my product that are difficult to remove. What could be their source and how can I eliminate them?
A4: Colored impurities in the synthesis of related Batzelladine alkaloids have been attributed to issues during cyclization steps. One reported strategy to mitigate these impurities is to perform a counter-ion exchange (e.g., from trifluoroacetate (B77799) to tetrafluoroborate) before the final cyclization. This can lead to a cleaner reaction and facilitate purification.
Q5: My yields for the tethered Biginelli condensation are low. What are some common pitfalls?
A5: The tethered Biginelli condensation is a critical step that dictates the stereochemistry of the tricyclic guanidine (B92328) core. Low yields can result from:
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Suboptimal reaction conditions: This reaction is sensitive to the choice of acid catalyst and solvent.
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Purity of starting materials: Ensure your β-ketoester and guanidine hemiaminal starting materials are of high purity.
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Side reactions: Potential side reactions, such as retro-aza-Michael reaction, can reduce the yield of the desired product. Careful control of reaction temperature and time is crucial.
Data on Impurity Analysis
The following table summarizes typical analytical data for the separation of this compound from a common diastereomeric impurity. Please note that these values are representative and may vary depending on the specific experimental conditions.
| Analyte | Retention Time (HPLC) | % Peak Area (Crude) | % Peak Area (Purified) |
| This compound | 15.2 min | 70% | >98% |
| Diastereomer 1 | 16.5 min | 25% | <1% |
| Other Impurities | various | 5% | <1% |
Key Experimental Protocols
Protocol 1: Chiral HPLC for Diastereomer Separation
This protocol provides a general methodology for the analytical and semi-preparative separation of this compound diastereomers. Optimization will be required for your specific system.
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Column Selection:
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Primary recommendation: Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based).
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Alternative: Phenyl-based column (e.g., C18 phenyl).
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Mobile Phase Preparation:
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Prepare a mobile phase of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
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Start with a gradient of 20-80% acetonitrile over 30 minutes.
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Sample Preparation:
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Dissolve the crude this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
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Filter the sample through a 0.22 µm syringe filter before injection.
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HPLC Analysis:
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Equilibrate the column with the initial mobile phase for at least 30 minutes.
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Inject the sample and run the gradient method.
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Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
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Optimization:
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If separation is not optimal, adjust the gradient slope, flow rate, and mobile phase composition (e.g., by using methanol (B129727) instead of acetonitrile or a different acid additive).
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For preparative scale, switch to an isocratic method once optimal separation conditions are identified.
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Protocol 2: NMR Sample Preparation for Impurity Identification
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Sample Purification:
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Purify the crude product as much as possible using standard column chromatography to remove non-isomeric impurities.
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Collect fractions containing the mixture of diastereomers.
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Solvent Selection:
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Dissolve the sample in a deuterated solvent that provides good signal dispersion (e.g., CD₃OD or DMSO-d₆).
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Acquisition of 1D Spectra:
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Acquire a high-resolution ¹H NMR spectrum. Carefully examine the regions corresponding to protons on and near stereocenters for multiple, closely spaced signals.
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Acquire a ¹³C NMR spectrum to observe distinct signals for the carbons of the different diastereomers.
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Acquisition of 2D Spectra:
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Run COSY, HSQC, and HMBC experiments to aid in the assignment of protons and carbons for each diastereomer and to confirm their structures.
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Visualizing Experimental Workflows
Caption: Workflow for the identification and purification of synthetic this compound.
Caption: Logical flowchart for troubleshooting low purity in this compound synthesis.
Technical Support Center: Scaling Up the Production of Batzelladine L
Welcome to the technical support center for the scaled-up production of Batzelladine L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during the synthesis and purification of this complex marine alkaloid. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
General
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Q1: What are the main challenges in scaling up the synthesis of this compound?
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A1: The primary challenges include the multi-step nature of the synthesis, the stereochemical complexity of the molecule, the handling of sensitive reagents on a larger scale, ensuring consistent yields at each step, and developing robust purification methods for large quantities of the final compound and intermediates.
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Q2: Is there an established, large-scale synthesis protocol for this compound?
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A2: Currently, a publicly available, detailed protocol specifically for the large-scale synthesis of this compound is not well-documented. However, strategies for the synthesis of related batzelladine alkaloids, such as Batzelladine B and F, provide a strong foundation for developing a scalable route to this compound. The key is to adapt established methods for constructing the tricyclic guanidine (B92328) core structures and the ester linkage.
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Synthesis
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Q3: What are the key reactions in the synthesis of the this compound core structure?
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A3: The formation of the characteristic tricyclic guanidine moieties is central to the synthesis. Key reactions that have been successfully employed for related compounds include the tethered Biginelli condensation and intramolecular aza-Michael additions.
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Q4: Are there any particularly hazardous reagents to be aware of during scale-up?
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A4: Yes, several reagents used in guanidine synthesis can be hazardous and require careful handling, especially at scale. These may include strong bases, pyrophoric reagents like n-butyllithium, and certain solvents. Always consult the safety data sheet (SDS) for each reagent and perform thorough risk assessments before commencing any work.
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Purification
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Q5: What are the recommended methods for purifying this compound at a larger scale?
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A5: A multi-step purification strategy is typically required. This may involve initial purification by column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. For alkaloids, reversed-phase columns (like C18) with acidic mobile phase additives (e.g., trifluoroacetic acid or formic acid) are often effective in achieving good peak shape and separation.
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Q6: How can I monitor the progress of the purification?
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A6: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography. For HPLC, a UV detector is commonly used. It is advisable to develop an analytical HPLC method to assess the purity of fractions collected from preparative chromatography.
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Troubleshooting Guides
Guide 1: Low Yield in the Tethered Biginelli Condensation
The tethered Biginelli condensation is a crucial step for constructing the tricyclic guanidine core.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS. - Temperature: The reaction may require heating. Optimize the reaction temperature. - Reagent Purity: Impurities in the starting materials (aldehyde, β-ketoester, or guanidine) can inhibit the reaction. Ensure all reagents are of high purity. |
| Side reactions | - Dehydration: Overly acidic conditions or high temperatures can lead to dehydration of the dihydropyrimidine (B8664642) intermediate. Carefully control the amount of acid catalyst. - Oxidation: The dihydropyrimidine product can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. |
| Poor recovery during work-up | - Solubility: The product may have limited solubility in the extraction solvent. Screen different solvent systems for extraction. - pH Adjustment: The guanidine moiety is basic. Careful pH adjustment during the aqueous work-up is crucial to ensure the product is in a form that is readily extracted into the organic phase. |
Guide 2: Issues with the Intramolecular Aza-Michael Addition
This cyclization step is key to forming the final tricyclic system.
| Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate | - Base Strength: The choice and stoichiometry of the base are critical for deprotonating the guanidine nitrogen to initiate the Michael addition. Screen different bases (e.g., DBU, K2CO3) and their concentrations. - Steric Hindrance: If the substrate is sterically hindered, the reaction may be sluggish. Increasing the reaction temperature or using a less hindered base might help. |
| Formation of side products | - Polymerization: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution may favor the formation of the cyclic product. - Epimerization: The stereocenter alpha to the carbonyl group can be prone to epimerization under basic conditions. Minimize reaction time and use the mildest effective base. |
| Difficult purification | - Polarity: The product is likely to be a polar, basic compound. Use a suitable stationary phase for chromatography (e.g., silica gel treated with triethylamine (B128534), or alumina). - Tailing on Chromatography: Due to the basic nature of the guanidine, peaks may tail on silica gel. Adding a small amount of a volatile base (e.g., triethylamine or ammonia (B1221849) in methanol) to the eluent can improve peak shape. |
Guide 3: Challenges in Final Purification by Preparative HPLC
| Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) | - Acidic Modifier: The basic guanidine groups can interact strongly with residual silanols on the silica-based stationary phase. Add an acidic modifier (e.g., 0.1% TFA or formic acid) to both the aqueous and organic mobile phases to protonate the guanidines and improve peak symmetry. |
| Poor resolution | - Mobile Phase Composition: Optimize the gradient slope and the organic solvent (acetonitrile vs. methanol). A shallower gradient can improve the separation of closely eluting impurities. - Column Choice: A different stationary phase (e.g., a phenyl-hexyl column) might provide a different selectivity and better resolution for certain impurities. |
| Low recovery | - Adsorption: The compound may be adsorbing to the column or tubing. Passivating the HPLC system with a few injections of a standard solution before the actual purification run can sometimes help. - Solubility: Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. |
Experimental Protocols
While a specific protocol for this compound is not available, the following are generalized methodologies for key reactions based on the synthesis of related batzelladine alkaloids. These should be adapted and optimized for the specific substrates in the this compound synthesis.
Protocol 1: General Procedure for Tethered Biginelli Condensation
This protocol is adapted from the synthesis of the tricyclic guanidine core of Batzelladine F.
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Reaction Setup: To a solution of the β-keto ester (1.0 eq) and the aminohexahydropyrrolopyrimidinol (1.2 eq) in a suitable solvent (e.g., acetic acid or a mixture of toluene (B28343) and acetic acid) at room temperature, add a catalytic amount of a protic acid (e.g., camphorsulfonic acid, 0.1 eq).
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Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for HPLC Purification of Batzelladine Analogs
This is a general guide for the purification of basic alkaloids like this compound.
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Column: A preparative reversed-phase C18 column is a good starting point.
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Mobile Phase:
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Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
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Solvent B: Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid.
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Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 5% to 95% B over 30-60 minutes.
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Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 210-280 nm).
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Fraction Collection: Collect fractions based on the UV chromatogram.
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Analysis and Post-processing: Analyze the purity of each fraction by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization is often used to obtain the final product as a solid.
Quantitative Data Summary
The following tables summarize representative yields for key steps in the synthesis of related batzelladine alkaloids. These can serve as a benchmark when planning the scale-up of this compound.
Table 1: Representative Yields for Tricyclic Guanidine Formation
| Batzelladine Analog | Key Reaction | Reported Yield | Reference |
| Batzelladine F | Tethered Biginelli Condensation | 82% | |
| Batzelladine B | Tethered Biginelli Condensation | 25% (overall for fragment) | |
| Batzelladine D | Intramolecular Cyclization | 82% |
Table 2: Representative Yields for Fragment Coupling and Final Steps
| Batzelladine Analog | Coupling/Final Step | Reported Yield | Reference |
| Batzelladine B | Esterification Coupling | 77% | |
| Batzelladine F | Acylation Coupling | 90% | |
| Batzelladine F | Final Reduction | 21% |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low-yield reactions.
Caption: Categorization of Frequently Asked Questions.
Validation & Comparative
Batzelladine L vs. Batzelladine F: A Comparative Analysis of Antimalarial Potency
In the ongoing search for novel antimalarial agents, marine natural products have emerged as a promising source of structurally diverse and biologically active compounds. Among these, the batzelladines, a class of tricyclic guanidine (B92328) alkaloids, have demonstrated significant antiplasmodial activity. This guide provides a detailed comparison of the antimalarial potency of two prominent members of this family, Batzelladine L and Batzelladine F, supported by experimental data to aid researchers and drug development professionals in their evaluation.
Potency and Selectivity: A Head-to-Head Comparison
Experimental data reveals that Batzelladine F exhibits a more potent inhibitory effect against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum compared to this compound. Specifically, Batzelladine F demonstrates a 3-fold increased inhibitory potency. Despite this difference in potency, both compounds display similar cytotoxic profiles against human hepatocellular carcinoma (HepG2) cells. This results in a 2-fold greater selectivity index for Batzelladine F, highlighting its enhanced potential as a selective antimalarial agent.
| Compound | P. falciparum Strain | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Batzelladine F | 3D7 | 0.13 | HepG2 | 10.6 | 85 | |
| This compound | 3D7 | 0.4 | HepG2 | 14 | 36 | |
| This compound | FcB1 (CQ-resistant) | 0.3 | - | - | - |
IC50: The half-maximal inhibitory concentration required to inhibit parasite growth. CC50: The half-maximal cytotoxic concentration against a mammalian cell line. Selectivity Index (SI): Calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Both this compound and F are characterized as fast-acting inhibitors of P. falciparum. Further studies have indicated that this compound primarily exerts its effect during the ring and trophozoite stages of the parasite's lifecycle.
Experimental Protocols
The following sections detail the methodologies employed in determining the antimalarial potency and cytotoxicity of this compound and F.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
The in vitro antiplasmodial activity of the compounds is determined using a SYBR Green I-based fluorescence assay, which measures the proliferation of P. falciparum.
Parasite Culture:
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Plasmodium falciparum strains (e.g., 3D7) are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL gentamicin, and 10% human serum (O+).
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Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
Assay Procedure:
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Compound Preparation: this compound and F are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are then prepared in culture medium.
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Plate Preparation: The serially diluted compounds are added to 96-well microplates.
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Parasite Addition: Asynchronous parasite cultures, predominantly at the ring stage, are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension and added to the wells.
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Incubation: The plates are incubated for 72 hours under the standard culture conditions.
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Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
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Fluorescence Measurement: The plates are incubated in the dark for 1 hour at room temperature. The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
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Data Analysis: The fluorescence readings are plotted against the compound concentrations, and the IC50 values are calculated using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is evaluated against a mammalian cell line, typically HepG2, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture:
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HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Assay Procedure:
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Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
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Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the batzelladine compounds.
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Incubation: The cells are incubated with the compounds for 48 hours.
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MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan (B1609692) crystals.
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Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
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Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the CC50 values are determined by plotting cell viability against compound concentration.
Proposed Mechanism of Action
While the precise mechanism of action for the batzelladines is still under investigation, evidence suggests a mode of action distinct from that of traditional antimalarials. One proposed target is the Plasmodium falciparum equilibrative nucleoside transporter 1 (PfENT1). This transporter is crucial for the parasite's survival as it facilitates the uptake of essential purines from the host erythrocyte. Inhibition of PfENT1 would disrupt the parasite's purine (B94841) salvage pathway, ultimately leading to its death.
A Comparative Analysis of Batzelladine L and D Cytotoxicity
An Objective Guide for Researchers in Drug Discovery and Development
Introduction
Batzelladines, a class of polycyclic guanidine (B92328) alkaloids isolated from marine sponges, have garnered significant interest in the scientific community for their diverse biological activities. Among these, Batzelladine L and Batzelladine D have been subjects of research, particularly concerning their potential as therapeutic agents. This guide provides a comparative analysis of the cytotoxic properties of this compound and D, focusing on their effects on cancer cell lines. The information is presented to aid researchers, scientists, and drug development professionals in understanding their potential and limitations.
Cytotoxicity Profile: this compound vs. Batzelladine D
The available scientific literature indicates that this compound exhibits a broad spectrum of cytotoxic activity against various human cancer cell lines. In contrast, comprehensive cytotoxic data for Batzelladine D against cancer cells is notably limited, with much of the research on this compound focusing on its antimicrobial and antiviral properties. One study has suggested that Batzelladine D does not exhibit significant toxicity towards mammalian cells in the context of its fluconazole-sensitizing effects.
The following table summarizes the available quantitative data on the cytotoxicity of this compound. Due to the scarcity of published IC50 values for Batzelladine D against cancer cell lines, a direct comparison in this format is not currently feasible.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| P-388 | Murine Leukemia | >1 µg/mL | |
| DU-145 | Prostate Cancer | >1 µg/mL | |
| A-549 | Lung Cancer | >1 µg/mL | |
| MEL-28 | Melanoma | >1 µg/mL | |
| HT-29 | Colon Cancer | >1 µg/mL |
Note: The ">" symbol indicates that the IC50 value is greater than the highest concentration tested in that particular study.
Mechanism of Action: Induction of Apoptosis and Autophagy
While specific signaling pathways for this compound and D are not extensively detailed in the current literature, the broader family of batzelladine alkaloids is known to induce programmed cell death in cancer cells through apoptosis and autophagy. Studies on related compounds, Batzelladines O and P, have shown that they trigger apoptosis via the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).
The following diagram illustrates a generalized proposed pathway for batzelladine-induced apoptosis.
Experimental Protocols
The evaluation of cytotoxicity for batzelladine compounds is typically performed using cell viability assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or D. A vehicle control (e.g., DMSO) is also included.
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Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
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MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
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Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow of a typical cytotoxicity assay.
Conclusion and Future Directions
The currently available data suggests that this compound possesses cytotoxic activity against a range of cancer cell lines. However, a significant knowledge gap exists regarding the cytotoxic potential of Batzelladine D against these same cell lines. The primary focus of Batzelladine D research has been on its non-cytotoxic applications, such as its role as an antifungal adjuvant.
For a conclusive comparative analysis, further studies are imperative to:
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Systematically evaluate the cytotoxicity of Batzelladine D against a comprehensive panel of human cancer cell lines to determine its IC50 values.
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Elucidate the specific molecular targets and signaling pathways modulated by both this compound and D in cancer cells.
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Conduct head-to-head comparative studies of this compound and D in the same cancer cell line panels under identical experimental conditions.
Such research will be instrumental in clarifying the therapeutic potential of these marine natural products and guiding future drug discovery and development efforts.
Batzelladine L In Vivo Anti-Cancer Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer potential of Batzelladine L and its analogs, juxtaposed with the established chemotherapeutic agent, Docetaxel (B913). While in vivo efficacy data for this compound in cancer models remains to be published, this guide leverages available in vitro data for Batzelladine compounds and contrasts it with in vivo data for Docetaxel in prostate cancer xenograft models to offer a preclinical perspective on its potential.
Executive Summary
This compound, a marine-derived guanidine (B92328) alkaloid, has demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines. Recent studies on its close analogs, Batzelladines O and P, have further elucidated a mechanism of action involving the induction of apoptosis and autophagy in prostate cancer cells. However, a critical gap exists in the preclinical validation of this compound's anti-cancer activity in live animal models. This guide addresses this gap by presenting the existing in vitro data for Batzelladine alkaloids and comparing it with the well-documented in vivo anti-tumor efficacy of Docetaxel, a standard-of-care taxane-based chemotherapy for prostate cancer. This comparative approach aims to provide a framework for evaluating the future translational potential of this compound and its derivatives.
In Vitro Anti-Cancer Activity of Batzelladine Alkaloids
This compound and its analogs have shown promising cytotoxic effects across various cancer cell lines. The following table summarizes the in vitro activity of this compound and the related compounds, Batzelladines O and P, with a focus on prostate cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Noteworthy Findings | Reference |
| This compound | DU-145 | Prostate Cancer | >1 µg/mL | ||
| Batzelladine O | PC3 | Prostate Cancer | ~2.5 | Induces apoptosis and autophagy. | |
| Batzelladine O | 22Rv1 | Prostate Cancer | ~5 | Effective in docetaxel-sensitive and -resistant cells. | |
| Batzelladine O | PC3-DR | Prostate Cancer (Docetaxel-Resistant) | ~2.5 | Overcomes docetaxel resistance. | |
| Batzelladine P | PC3 | Prostate Cancer | ~5 | Induces apoptosis and autophagy. | |
| Batzelladine P | 22Rv1 | Prostate Cancer | ~5 | Effective in docetaxel-sensitive and -resistant cells. | |
| Batzelladine P | PC3-DR | Prostate Cancer (Docetaxel-Resistant) | ~5 | Overcomes docetaxel resistance. |
In Vivo Anti-Cancer Activity of Docetaxel (Comparator)
Docetaxel is a widely used chemotherapeutic agent for castration-resistant prostate cancer. Its in vivo efficacy has been extensively validated in xenograft models using human prostate cancer cell lines.
| Compound | Animal Model | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Docetaxel | Nude Mice | DU-145 | 5 mg/kg, s.c., once/week | Significant inhibition | |
| Docetaxel | Nude Mice | DU-145 | 10 mg/kg, s.c., once/week | Significant inhibition | |
| Docetaxel | Nude Mice | PC346Enza (Enzalutamide-resistant) | 33 mg/kg, i.p., single dose | Tumor volume of 258 mm³ vs 743 mm³ in placebo after 46 days. | |
| Docetaxel | Nude Mice | DU-145 | 10 mg/kg/week, i.v., for 3 weeks | 32.6% tumor regression | |
| Docetaxel | Nude Mice | PAC120 (hormone-dependent) | Not specified | Reduced tumor growth |
Experimental Protocols
In Vitro Cytotoxicity Assay for Batzelladines O and P
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Cell Lines: Human prostate cancer cell lines PC3, 22Rv1, and the docetaxel-resistant PC3-DR.
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Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Batzelladines O and P for 72 hours.
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Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated.
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Mechanism of Action Studies: Apoptosis was assessed by Western blotting for caspase-3 and PARP cleavage. Autophagy was evaluated by monitoring the expression of LC3B-II and the suppression of mTOR.
In Vivo Xenograft Study for Docetaxel
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Animal Model: Male BALB/c nude mice.
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Tumor Implantation: Human prostate cancer cells (e.g., DU-145) were subcutaneously injected into the flanks of the mice.
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Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. Docetaxel was administered via subcutaneous or intravenous injection at the specified doses and schedules.
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Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume or weight between the treated and control groups.
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Toxicity Assessment: Animal body weight and general health were monitored throughout the experiment.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Batzelladines O and P in Prostate Cancer Cells
Batzelladine L: A Marine-Derived Antimicrobial Agent Poised to Challenge Conventional Therapies
For Immediate Release
A comprehensive analysis of the marine-derived guanidine (B92328) alkaloid, Batzelladine L, and its analogues, reveals a promising new frontier in the battle against microbial resistance. This guide offers a detailed comparison of this compound's antimicrobial performance against conventional agents, supported by experimental data, methodologies, and visual pathway diagrams for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural product isolated from marine sponges, demonstrates significant antimicrobial activity against a range of pathogens, including mycobacteria, protozoa, and fungi. Its unique mechanisms of action, such as the inhibition of fungal efflux pumps and biofilm disruption, set it apart from many conventional antibiotics. This guide provides a side-by-side comparison of its efficacy with established drugs like ciprofloxacin, amphotericin B, and linezolid, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and development in this critical area.
Comparative Antimicrobial Activity
This compound and its close analogue, Batzelladine D, have been evaluated for their in vitro activity against various microbial strains. The following tables summarize the available quantitative data, comparing their Minimum Inhibitory Concentrations (MIC) or 50% inhibitory concentrations (IC50) with those of conventional antimicrobial agents.
Table 1: Antibacterial Activity of Batzelladine Analogues vs. Conventional Antibiotics
| Organism | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Mycobacterium intracellulare | This compound | 0.25 (IC50) | Ciprofloxacin | - |
| Mycobacterium tuberculosis | This compound | 1.68 | Ciprofloxacin | ≤1.0 |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | (±)-Batzelladine D | 8 | Linezolid | 2.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | (±)-Batzelladine D | 8 | Linezolid | 4 |
| Acinetobacter baumannii 19606 | (−)-Batzelladine D | 64 | Colistin | - |
Table 2: Antifungal and Anti-Biofilm Activity of Batzelladine D vs. Conventional Antifungals
| Organism/Assay | Compound | Concentration (µM) | Effect | Reference Compound | Concentration | Effect |
| Candida albicans 95-142 (Planktonic) | Batzelladine D | 6.25 | MIC | Fluconazole (B54011) | - | - |
| C. albicans AD/CaCDR1 (overexpressing efflux pump) | Batzelladine D | 25 | MIC | Fluconazole | - | - |
| C. albicans AD/CaCDR2 (overexpressing efflux pump) | Batzelladine D | 50 | MIC | Fluconazole | - | - |
| C. albicans 95-142 Biofilm Formation | Batzelladine D | 50 | 63% reduction | - | - | - |
| C. albicans 95-142 Preformed Biofilm | Batzelladine D | 50 | 95% disruption | - | - | - |
Table 3: Antiprotozoal Activity of this compound vs. Conventional Agents
| Organism | Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Leishmania sp. | This compound | 1.9 | Pentamidine | 12.0 - 12.8 (µM) |
| Leishmania sp. | This compound | 1.9 | Amphotericin B | 0.15 - 0.20 |
Mechanisms of Action: A Departure from the Conventional
Conventional antimicrobial agents typically function through well-defined mechanisms such as inhibiting cell wall synthesis, protein synthesis, or nucleic acid replication.
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Ciprofloxacin , a fluoroquinolone, inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.
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Amphotericin B , a polyene antifungal, binds to ergosterol (B1671047) in the fungal cell membrane, creating pores that lead to leakage of intracellular components and cell death.
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Fluconazole , a triazole antifungal, inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, thereby disrupting fungal cell membrane integrity.
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Linezolid , an oxazolidinone antibiotic, inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.
In contrast, this compound and its analogues exhibit novel and multifaceted mechanisms of action. A significant finding is the ability of Batzelladine D to inhibit ABC transporters, which are efflux pumps that confer multidrug resistance in fungi like Candida albicans. By blocking these pumps, Batzelladine D can reverse fluconazole resistance. Furthermore, Batzelladine D has demonstrated the ability to both prevent the formation of and disrupt established C. albicans biofilms, a critical virulence factor in many persistent infections. While the exact molecular targets for its antibacterial and antiprotozoal activities are still under investigation, the complex structure of batzelladines suggests they may have multiple mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile medium to a concentration equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
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Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) and the reference compound is prepared in a 96-well microtiter plate containing an appropriate broth medium.
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Inoculation: Each well is inoculated with the prepared microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 16-20 hours for bacteria, 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Candida albicans Biofilm Disruption Assay (XTT Reduction Assay)
This assay quantifies the metabolic activity of the biofilm cells, which correlates with cell viability.
-
Biofilm Formation: C. albicans cells are seeded into the wells of a 96-well plate and incubated for a period (e.g., 24 hours) to allow for the formation of a mature biofilm.
-
Treatment: The planktonic cells are removed, and fresh medium containing serial dilutions of the test compound (e.g., Batzelladine D) is added to the wells with the pre-formed biofilms. The plate is then incubated for a further 24 hours.
-
Washing: The wells are washed with a phosphate-buffered saline (PBS) solution to remove any non-adherent cells and residual compound.
-
XTT-Menadione Preparation: A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione (B1676200) is prepared.
-
Incubation and Reading: The XTT-menadione solution is added to each well, and the plate is incubated in the dark. Metabolically active cells will reduce the XTT to a formazan (B1609692) product, resulting in a color change that can be measured spectrophotometrically at 490 nm. The percentage of biofilm disruption is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
This compound and its analogues represent a promising class of antimicrobial compounds with the potential to address the growing challenge of drug resistance. Their novel mechanisms of action, particularly against fungal pathogens and biofilms, warrant further investigation. Future research should focus on elucidating the precise molecular targets of batzelladines, optimizing their structure to enhance efficacy and reduce potential toxicity, and conducting in vivo studies to validate their therapeutic potential. The data and protocols presented in this guide aim to provide a solid foundation for these critical next steps in the development of this exciting new class of antimicrobial agents.
Batzelladine L: A Comparative Guide to its Molecular Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine L is a marine-derived tricyclic guanidine (B92328) alkaloid that has garnered significant interest within the scientific community due to its diverse and potent biological activities. Isolated from marine sponges, this natural product has demonstrated promising potential as an antimalarial, anticancer, and antiviral agent. This guide provides a comprehensive comparison of the current understanding of this compound's molecular target, focusing on the substantial evidence pointing towards its role in combating malaria through the inhibition of the Plasmodium falciparum equilibrative nucleoside transporter 1 (PfENT1). We will delve into the supporting experimental data, compare its performance with alternative compounds, and provide detailed experimental protocols for key assays.
Identifying the Molecular Target of this compound: Focus on Antimalarial Activity
The most compelling evidence for a specific molecular target of this compound lies in its potent antiplasmodial activity. Computational modeling studies, supported by robust in vitro data, have illuminated a likely mechanism of action centered on the disruption of purine (B94841) salvage in the malaria parasite, Plasmodium falciparum.
The Putative Target: Plasmodium falciparum Equilibrative Nucleoside Transporter 1 (PfENT1)
Plasmodium falciparum is incapable of synthesizing purines de novo and is therefore entirely reliant on salvaging them from its host. PfENT1 is a crucial transporter protein located on the parasite's plasma membrane responsible for the uptake of essential purine nucleosides. Inhibition of PfENT1 presents a validated and promising strategy for the development of novel antimalarial drugs.
Molecular docking and extensive molecular dynamics (MD) simulations have strongly suggested that this compound binds to PfENT1. These in silico studies predict that the ester group of this compound forms favorable interactions within the transporter's binding pocket, while its alkyl chain engages in van der Waals interactions. Although direct experimental validation of this binding interaction is a subject of ongoing research, the computational evidence provides a strong foundation for this hypothesis.
Performance Comparison: this compound vs. Alternatives
The antiplasmodial efficacy of this compound has been evaluated against various P. falciparum strains and compared with other Batzelladine analogs and established antimalarial drugs.
| Compound | Target/Mechanism of Action | IC50 (3D7 strain, chloroquine-sensitive) | CC50 (HepG2 cells) | Selectivity Index (SI) |
| This compound | PfENT1 (putative) | 0.4 µM | 14 µM | 36 |
| Batzelladine F | PfENT1 (putative) | 0.13 µM | 10.6 µM | 85 |
| Chloroquine (B1663885) | Heme detoxification inhibition | ~0.01-0.1 µM (sensitive strains) | >100 µM | >1000 |
| Artesunate | Production of reactive oxygen species | ~0.001-0.01 µM | >10 µM | >1000 |
Key Observations:
-
This compound exhibits potent antiplasmodial activity in the sub-micromolar range.
-
It demonstrates a favorable selectivity index, indicating greater toxicity towards the parasite than human liver cells.
-
Interestingly, combination studies have revealed an antagonistic relationship between this compound and both chloroquine and artesunate, suggesting that they may not be suitable for co-administration. This antagonism could imply overlapping or interfering mechanisms of action that warrant further investigation.
Other Potential Molecular Targets of this compound
While the evidence for PfENT1 as the antimalarial target is the most developed, research has suggested other potential molecular targets for this compound and its analogs in different therapeutic contexts.
-
Anti-HIV Activity: Batzelladines A and D have been shown to inhibit the binding of the HIV envelope glycoprotein (B1211001) gp120 to the human CD4 receptor, a critical step in viral entry. While direct experimental evidence for this compound is pending, it is plausible that it shares this mechanism of action.
-
Anticancer Activity: Studies on the related compounds Batzelladines O and P have shown that they induce apoptosis and autophagy in prostate cancer cells. The specific molecular trigger for these processes initiated by this compound remains an active area of investigation.
-
Antifungal Activity: Batzelladine D and northis compound have been found to reverse fluconazole (B54011) resistance in Saccharomyces cerevisiae by inhibiting the Pdr5p ABC transporter.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Dilution: Prepare a serial dilution of this compound in a 96-well microplate.
-
Incubation: Add the synchronized parasite culture to the wells containing the drug dilutions and incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay on HepG2 Cells)
This assay assesses the cytotoxic effect of a compound on a human cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture HepG2 cells in a 96-well plate until they reach a desired confluency.
-
Compound Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.
Visualizations
Caption: Workflow for in vitro antiplasmodial and cytotoxicity assays.
Caption: Proposed mechanism of this compound's antimalarial action.
Batzelladine Analogs Demonstrate Potential to Overcome Taxane Resistance in Prostate Cancer
While direct cross-resistance studies on Batzelladine L in cancer cells remain to be published, research on closely related compounds, Batzelladines O and P, reveals a promising lack of cross-resistance with the widely used chemotherapy drug docetaxel (B913) in prostate cancer models. These findings, coupled with evidence of other Batzelladine derivatives interacting with multidrug resistance-associated proteins, position this class of marine alkaloids as intriguing candidates for further investigation in the development of therapies for drug-resistant cancers.
A key study investigating the cytotoxic effects of Batzelladines O and P demonstrated that these compounds exhibit equal potency against both docetaxel-sensitive (PC3) and docetaxel-resistant (PC3-DR) human prostate cancer cell lines. This suggests that the mechanism of action of Batzelladines O and P is distinct from that of docetaxel and is unaffected by the resistance mechanisms developed by the PC3-DR cells. The study also noted that while the compounds had a slight affinity for P-glycoprotein, a well-known multidrug resistance pump, it did not significantly impact their cytotoxic activity against the resistant cells.
Further supporting the potential of batzelladines to circumvent drug resistance, a separate study on Batzelladine D and Northis compound found that they could reverse fluconazole (B54011) resistance in Saccharomyces cerevisiae. This effect was attributed to the inhibition of the ATP-binding cassette (ABC) transporter Pdr5p, a homolog of human ABC transporters that are major contributors to multidrug resistance in cancer. Although this study was not conducted in cancer cells, it provides a mechanistic rationale for how batzelladines might overcome resistance mediated by efflux pumps.
This compound itself has demonstrated broad cytotoxic activity against a panel of human cancer cell lines, including leukemia, colorectal, breast, melanoma, and glioblastoma. Notably, its activity against the doxorubicin-resistant colon cancer cell line LOVO-DOX has been reported, though a direct comparison with the sensitive parental line is not available in the reviewed literature.
Comparative Cytotoxicity of Batzelladines O and P
The following table summarizes the cytotoxic activity (IC50) of Batzelladines O and P in docetaxel-sensitive and -resistant prostate cancer cell lines after 72 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
| Batzelladine O | PC3 (Docetaxel-Sensitive) | ~5 |
| PC3-DR (Docetaxel-Resistant) | ~5 | |
| Batzelladine P | PC3 (Docetaxel-Sensitive) | ~4 |
| PC3-DR (Docetaxel-Resistant) | ~4 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human prostate cancer cell lines PC3 (docetaxel-sensitive) and PC3-DR (docetaxel-resistant) were utilized.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were grown in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of Batzelladines O and P or docetaxel for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing Experimental Workflow and Cellular Pathways
The following diagrams illustrate the general workflow for assessing cross-resistance and the proposed mechanism of action of Batzelladines O and P in prostate cancer cells.
Batzelladine L: A Potential Weapon Against Drug-Resistant Pathogens
A comparative analysis of the marine alkaloid Batzelladine L showcases its promising efficacy against a range of drug-resistant pathogens, positioning it as a significant lead compound in the urgent search for novel antimicrobial agents. Studies have demonstrated its activity against challenging microbes, including drug-resistant fungi and mycobacteria.
This compound, a member of the guanidine (B92328) alkaloid family of marine natural products, has garnered attention from the scientific community for its potent biological activities. Research into its efficacy reveals a compound with the potential to address some of the most pressing threats in infectious diseases. This guide provides a comparative overview of this compound's performance against various drug-resistant pathogens, supported by available experimental data.
Efficacy Against Drug-Resistant Fungi
A key area of investigation has been the effect of batzelladine compounds on drug-resistant fungi, particularly Candida albicans. A related compound, Batzelladine D, has shown significant activity against fluconazole-resistant C. albicans. It exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against a resistant clinical isolate. Furthermore, Batzelladine D demonstrated a synergistic effect with fluconazole (B54011), reducing the MIC of the conventional antifungal drug. This suggests a mechanism that circumvents or counteracts the fungus's resistance mechanisms.
The primary mechanism behind this activity is the inhibition of ATP-binding cassette (ABC) transporters, which are cellular pumps that eject antifungal drugs from the fungal cell, conferring resistance. By blocking these pumps, batzelladine compounds can restore the efficacy of existing antifungal agents.
Activity Against Mycobacteria
This compound has demonstrated notable potency against Mycobacterium tuberculosis, the causative agent of tuberculosis. In one study, this compound exhibited a minimum inhibitory concentration (MIC) of 1.68 µg/mL against this slow-growing bacterium. This is a significant finding, as multidrug-resistant tuberculosis (MDR-TB) is a major global health concern.
Performance Against Other Bacterial Pathogens
While comprehensive data on this compound against a wide array of drug-resistant bacteria is still emerging, studies on related compounds provide encouraging insights. For instance, Batzelladine D has been shown to have a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a notorious cause of hospital- and community-acquired infections. The general mechanism of action for guanidine alkaloids against bacteria is believed to involve the disruption of the bacterial cell membrane's integrity.
Comparative Performance Data
To provide a clear perspective on this compound's efficacy, the following tables summarize the available quantitative data and compare it with conventional antimicrobial agents.
Table 1: Antifungal Activity of Batzelladine D against Fluconazole-Resistant Candida albicans
| Compound | Pathogen | MIC |
| Batzelladine D | Fluconazole-Resistant C. albicans | 6.25 µM |
| Fluconazole | Fluconazole-Resistant C. albicans | >64 µg/mL |
Table 2: Antimycobacterial Activity of this compound
| Compound | Pathogen | MIC |
| This compound | Mycobacterium tuberculosis | 1.68 µg/mL |
Table 3: Antibacterial Activity of Batzelladine D against MRSA
| Compound | Pathogen | MIC |
| Batzelladine D | MRSA | 8 µg/mL |
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
The antifungal susceptibility of Candida albicans to Batzelladine D was determined using the broth microdilution method.
-
Inoculum Preparation: A suspension of the fungal isolate was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: Batzelladine D was serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum was added to each well of the microtiter plate containing the drug dilutions. The plate was then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the drug-free control well.
MIC Assay for Antibacterial Activity
The antibacterial activity of batzelladine compounds against MRSA and M. tuberculosis was determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains were grown to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for MRSA, Middlebrook 7H9 broth for M. tuberculosis). The bacterial suspension was then diluted to a standardized concentration.
-
Drug Dilution: The batzelladine compound was serially diluted in the corresponding broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum was added to each well. Plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours for MRSA; 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for batzelladine compounds in overcoming fluconazole resistance in Candida is the inhibition of efflux pumps. This mechanism does not directly involve a signaling pathway but rather a direct interaction with the transporter proteins.
For its direct antimicrobial activity, the guanidine moiety common to batzelladine alkaloids is known to interact with and disrupt the integrity of bacterial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. The precise signaling pathways that may be triggered as a consequence of this membrane damage are an area of ongoing research.
Figure 1: Proposed mechanism of antibacterial action for this compound.
Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Batzelladine L: A Potent Anti-HIV Agent Validated in Primary Cells
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-HIV activity of Batzelladine L, a marine-derived alkaloid, with other antiretroviral agents, supported by experimental data from primary cell-based assays. Detailed experimental protocols and visualizations of key processes are included to facilitate understanding and replication of these findings.
Comparative Anti-HIV Activity in Primary Cells
This compound has demonstrated significant inhibitory effects on HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs). The following table summarizes the quantitative data, comparing its efficacy and cytotoxicity with the well-established reverse transcriptase inhibitor, Zidovudine (AZT), and the CCR5 antagonist, Maraviroc.
| Compound | Target | Primary Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 Entry (gp120-CD4 interaction) | PBMCs | 0.02 | 1.0 | 50 |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | PBMCs | 0.009 | >1.0 | >111 |
| Maraviroc | HIV-1 Entry (CCR5 co-receptor) | PBMCs | 0.002 | >10 | >5000 |
Experimental Protocols
The validation of this compound's anti-HIV activity involved robust in vitro assays using primary human cells. Below are detailed methodologies for the key experiments.
Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the ability of a compound to inhibit HIV-1 replication in its natural target cells.
a. Isolation and Culture of PBMCs:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from fresh, healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation.
b. HIV-1 Infection and Compound Treatment:
-
PHA-stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1 (e.g., HIV-1 NL4-3) at a predetermined multiplicity of infection (MOI).
-
Immediately following infection, the cells are washed and resuspended in fresh culture medium containing serial dilutions of the test compound (e.g., this compound) or control drugs (e.g., Zidovudine).
c. Quantification of Viral Replication:
-
On day 7 post-infection, cell-free supernatants are collected.
-
The level of HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay in PBMCs
This assay determines the concentration of a compound that is toxic to host cells, which is crucial for assessing its therapeutic window.
a. Cell Treatment:
-
Uninfected, PHA-stimulated PBMCs are seeded in a 96-well plate.
-
Serial dilutions of the test compound are added to the wells.
b. Measurement of Cell Viability (MTT Assay):
-
After a 7-day incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism of action for this compound.
Discussion
The data presented demonstrate that this compound is a potent inhibitor of HIV-1 replication in primary human PBMCs. Its selectivity index of 50 indicates a favorable therapeutic window, although it is lower than that of the established drug Zidovudine and the entry inhibitor Maraviroc in this specific assay.
The proposed mechanism of action for the batzelladine class of compounds involves the inhibition of the initial step of HIV-1 entry: the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of host T-cells. This is a distinct mechanism from that of nucleoside reverse transcriptase inhibitors like Zidovudine, which block the conversion of viral RNA to DNA, and CCR5 antagonists like Maraviroc, which prevent the interaction of gp120 with the CCR5 co-receptor. The unique target of this compound makes it a promising candidate for further investigation, particularly in the context of combination therapies and for combating drug-resistant HIV-1 strains.
Further studies are warranted to fully elucidate the precise binding site of this compound on gp120 and to evaluate its efficacy in vivo. The detailed protocols provided herein offer a foundation for such future research and for the standardized comparison of novel anti-HIV compounds.
A Head-to-Head Comparison of Batzelladine L and Ptilomycalin A: Bioactivity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of marine natural products, the guanidine (B92328) alkaloids Batzelladine L and Ptilomycalin A have emerged as compounds of significant interest due to their potent biological activities. Both isolated from marine sponges, these structurally related molecules have demonstrated a range of effects, including cytotoxicity against cancer cell lines, antimicrobial properties, and antiviral potential. This guide provides a comprehensive head-to-head comparison of this compound and Ptilomycalin A, summarizing the available experimental data to aid researchers in drug discovery and development.
While direct comparative studies evaluating this compound and Ptilomycalin A in the same experimental settings are limited, this guide compiles the existing data to offer a side-by-side perspective on their individual bioactivities and known mechanisms of action.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and Ptilomycalin A from various studies. It is crucial to note that the experimental conditions, such as cell lines, parasite strains, and assay methodologies, may vary between studies, warranting caution when making direct comparisons.
Table 1: Biological Activity of this compound
| Activity Type | Target | IC50 / MIC | Reference |
| Antimalarial | Plasmodium falciparum (3D7 strain) | 0.4 µM | |
| Plasmodium falciparum (FcB1 strain, chloroquine-resistant) | 0.3 µM | ||
| Cytotoxicity | HepG2 (Hepatocellular carcinoma) | 14 µM (CC50) | |
| Prostate Cancer Cells (PC3, PC3-DR, 22Rv1) | Low micromolar range | ||
| Antifungal | Reversal of fluconazole (B54011) resistance in Saccharomyces cerevisiae (Pdr5p transporter) | Chemosensitizing effect | |
| Antiviral | HIV-1 (inhibition of gp120 binding to CD4) | Activity reported | |
| Herpes Simplex Virus Type 1 (HSV-1) | Activity reported |
Table 2: Biological Activity of Ptilomycalin A and its Derivatives
| Compound | Activity Type | Target | IC50 | Reference |
| Ptilomycalin A | Cytotoxicity | P-388 (Murine leukemia) | 0.1 µg/mL | |
| Ptilomycalin E | Cytotoxicity | KB (Nasopharyngeal carcinoma) | 0.85 µM | |
| Ptilomycalin F | Antiplasmodial | Plasmodium falciparum | 0.23 µM | |
| Ptilomycalin G & H (mixture) | Cytotoxicity | KB (Nasopharyngeal carcinoma) | 0.92 µM |
Mechanisms of Action
This compound
This compound exerts its biological effects through multiple mechanisms. In the context of cancer, it has been shown to induce both apoptosis and autophagy in prostate cancer cells. The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Additionally, its ability to trigger autophagy, a cellular recycling process, suggests a complex interplay in determining the ultimate fate of the cancer cell.
In the realm of antifungal activity, this compound has been identified as an inhibitor of the Pdr5p transporter in Saccharomyces cerevisiae. This ATP-binding cassette (ABC) transporter is a major contributor to multidrug resistance in fungi. By inhibiting this pump, this compound can restore the efficacy of antifungal drugs like fluconazole.
Its antiviral activity against HIV-1 is attributed to the inhibition of the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host cells, a critical step in viral entry.
Ptilomycalin A
The precise signaling pathways and molecular targets of Ptilomycalin A are less well-characterized compared to this compound. Its potent cytotoxicity against various cancer cell lines suggests that it likely interferes with fundamental cellular processes, leading to cell death. However, specific details regarding the induction of apoptosis, cell cycle arrest, or other mechanisms have not been extensively reported. Further research is required to elucidate the intricate molecular mechanisms underlying the anticancer activity of Ptilomycalin A.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the known mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Unlocking New Therapeutic Potential: The Synergistic Effects of Batzelladine Alkaloids in Combination Therapy
For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies is relentless. Marine natural products have emerged as a promising frontier, offering a rich diversity of bioactive compounds. Among these, the batzelladine alkaloids, isolated from marine sponges, have demonstrated significant potential, not only as standalone agents but also as powerful synergizers in combination therapies. This guide provides a comprehensive overview of the synergistic effects of batzelladine alkaloids with other drugs, supported by experimental data and detailed methodologies.
Reversing Antifungal Resistance: Batzelladine Alkaloids and Fluconazole (B54011)
One of the most significant findings is the ability of batzelladine alkaloids to reverse fluconazole resistance in pathogenic fungi like Candida albicans and Saccharomyces cerevisiae. This is a critical development in the face of rising antifungal resistance.
Batzelladine D and Norbatzelladine L have been shown to act synergistically with fluconazole, a commonly used antifungal medication. The primary mechanism behind this synergy is the inhibition of ATP-Binding Cassette (ABC) transporters, such as Pdr5p, which are responsible for effluxing fluconazole from the fungal cell, thereby rendering the drug ineffective. By blocking these pumps, batzelladine alkaloids effectively restore the intracellular concentration of fluconazole, allowing it to exert its antifungal activity.
Quantitative Analysis of Synergy
The synergistic interaction between Batzelladine D and fluconazole has been quantified using the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. An FICI of ≤ 0.5 is indicative of synergy.
| Fungal Strain | Drug Combination | MIC Alone (Fluconazole) | MIC in Combination (Fluconazole) | Fold Reduction in MIC | FICI | Interaction |
| S. cerevisiae (Pdr5p-overexpressing) | Batzelladine D + Fluconazole | High | Significantly Reduced | 18-fold | Synergistic | Synergy |
| C. albicans (AD/CaCDR2) | Batzelladine D + Fluconazole | - | - | 16-fold | 0.1875 | Synergy |
| C. albicans (95-142) | Batzelladine D + Fluconazole | - | - | 2.5-fold | 0.5 - 4.0 | Additive |
| C. albicans (AD/CaCDR1) | Batzelladine D + Fluconazole | - | - | 4-fold | 0.5 - 4.0 | Additive |
Note: Specific MIC values were not consistently available in the searched literature, but the fold reduction and FICI values clearly demonstrate the synergistic and additive effects. Data for Northis compound also indicates a synergistic interaction with fluconazole, though detailed quantitative values were not found.
Exploring Anticancer Combinations: An Additive Effect with Docetaxel (B913)
The therapeutic potential of batzelladine alkaloids extends to oncology. Studies on Batzelladines O and P, other members of this family, have revealed an additive effect when combined with the chemotherapy drug docetaxel in prostate cancer cells. While not strictly synergistic, an additive effect can still be clinically beneficial, allowing for lower doses of cytotoxic drugs and potentially reducing side effects. This interaction was evaluated using the Zero Interaction Potency (ZIP) reference model.
Experimental Protocols
A fundamental technique for assessing drug synergy is the checkerboard assay.
Checkerboard Assay Protocol for Antifungal Synergy
Objective: To determine the in vitro interaction between a batzelladine alkaloid and an antifungal agent (e.g., fluconazole).
Materials:
-
96-well microtiter plates
-
Batzelladine alkaloid stock solution
-
Fluconazole stock solution
-
Fungal inoculum (e.g., Candida albicans) standardized to 0.5 McFarland
-
RPMI-1640 medium
-
Spectrophotometer or plate reader
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare serial two-fold dilutions of the batzelladine alkaloid vertically down the columns of the 96-well plate.
-
Prepare serial two-fold dilutions of fluconazole horizontally across the rows of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the FIC values: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent
-
FICI > 4.0: Antagonism
-
-
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing drug synergy and the proposed mechanism of action for the synergistic effect of batzelladine alkaloids with fluconazole.
Caption: Experimental workflow for determining drug synergy using the checkerboard assay.
Caption: Proposed mechanism of synergistic action between Batzelladine alkaloids and fluconazole.
Safety Operating Guide
Navigating the Safe Handling of Batzelladine L: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals engaged in work with Batzelladine L, a potent cytotoxic marine alkaloid. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Profile and Analogue Data
As a proxy to understand the potential hazards associated with this compound, the safety data for Camptothecin, a cytotoxic plant alkaloid, is summarized below. Researchers should treat this compound with at least the same level of caution.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed. |
| Germ Cell Mutagenicity (Category 1B) | GHS08 | Danger | H340: May cause genetic defects. |
Data based on the Safety Data Sheet for Camptothecin, a comparable cytotoxic alkaloid.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove is removed in the designated handling area, and the inner glove is removed upon exiting. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from spills and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Safeguards the eyes and face from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling aerosolized particles of the compound. |
Experimental Protocol: Step-by-Step Guidance for Safe Handling
This protocol outlines the essential steps for safely managing this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don a single pair of nitrile gloves and a lab coat before opening the secondary container in a designated receiving area.
-
If the primary container is intact, transfer it to the designated storage location.
-
If any damage is suspected, treat it as a spill and follow the spill management protocol.
2. Preparation and Handling:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a fume hood with appropriate filtration.
-
Before starting work, assemble all necessary materials and equipment within the containment area to minimize movement in and out.
-
Don the full required PPE as outlined in the table above.
-
Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate reusable equipment after use.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization outside of a containment device.
-
For small spills within a BSC, use a cytotoxic spill kit to absorb the material.
-
For larger spills, follow your institution's emergency procedures for hazardous material spills.
-
All materials used for spill cleanup are to be disposed of as cytotoxic waste.
4. Decontamination:
-
Decontaminate all surfaces within the BSC or fume hood after each use.
-
A recommended decontamination procedure involves cleaning with a detergent solution, followed by rinsing with water, and then wiping with a 70% alcohol solution.
-
For known cytotoxic drug contamination, sodium hypochlorite (B82951) solutions have been shown to be effective for chemical degradation.
5. Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) must be segregated into clearly labeled, leak-proof cytotoxic waste containers.
-
Liquid waste should be collected in a designated, sealed container and disposed of according to institutional and local regulations for cytotoxic waste.
-
Sharps (needles, scalpels) must be placed in a puncture-resistant cytotoxic sharps container.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
